Egfr-IN-30
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H33BrN7O2P |
|---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
5-bromo-4-N-(2-dimethylphosphorylphenyl)-2-N-(8-methoxy-3-methyl-6-propan-2-yl-4,5-dihydropyrazolo[5,4-d][1]benzazepin-9-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C28H33BrN7O2P/c1-17(2)36-12-11-23-19(15-31-35(23)3)18-13-22(25(38-4)14-24(18)36)33-28-30-16-20(29)27(34-28)32-21-9-7-8-10-26(21)39(5,6)37/h7-10,13-17H,11-12H2,1-6H3,(H2,30,32,33,34) |
InChI Key |
GPRZWEDMKSTCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2=C(C=NN2C)C3=CC(=C(C=C31)OC)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Fourth-Generation EGFR Inhibitors Against the C797S Mutation
Disclaimer: As of the latest available scientific literature, "Egfr-IN-30" is not a recognized designation for a specific epidermal growth factor receptor (EGFR) inhibitor. Therefore, this technical guide will focus on the well-documented mechanisms of action of representative fourth-generation EGFR inhibitors designed to overcome the C797S resistance mutation.
Introduction: The Challenge of the EGFR C797S Mutation
First and second-generation EGFR tyrosine kinase inhibitors (TKIs) have demonstrated significant clinical benefits in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of the T790M "gatekeeper" mutation often leads to acquired resistance. Third-generation irreversible EGFR TKIs, such as osimertinib, were developed to effectively target the T790M mutation by forming a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of EGFR.[1][2] Unfortunately, a subsequent mutation at this site, C797S, where cysteine is replaced by serine, abrogates this covalent binding, rendering third-generation inhibitors ineffective and creating a significant clinical challenge.[3][4]
To address C797S-mediated resistance, a new class of fourth-generation EGFR inhibitors is in development. These inhibitors employ novel mechanisms of action that do not rely on covalent modification of C797. The two primary strategies are non-covalent reversible inhibition and allosteric inhibition.
Mechanism of Action: Non-Covalent Reversible Inhibition
Fourth-generation non-covalent EGFR inhibitors are designed to bind to the ATP-binding site of the EGFR kinase domain with high affinity and selectivity for the C797S mutant forms, without forming a permanent covalent bond. These inhibitors are competitive with ATP and effectively block the kinase activity of the receptor, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation and survival.
The design of these inhibitors focuses on optimizing non-covalent interactions within the ATP-binding pocket of the C797S mutant EGFR. These interactions often include:
-
Hydrogen Bonding: Forming hydrogen bonds with key residues in the hinge region of the kinase domain (e.g., Met793) to anchor the inhibitor.
-
Hydrophobic Interactions: Occupying hydrophobic pockets within the binding site to enhance binding affinity.
-
Van der Waals Forces: Establishing numerous close contacts with surrounding amino acid residues to ensure a snug fit and high potency.
Several novel compounds have been developed that demonstrate potent inhibition of EGFR with the C797S mutation. For instance, certain dihydropyrimido[4,5-d]pyrimidinone derivatives have been shown to form a bidentate hydrogen bond with the "hinge" residue Met793.[2]
By blocking the kinase activity of the C797S mutant EGFR, these inhibitors prevent the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The inhibition of these pathways leads to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.
Diagram 1: Inhibition of EGFR (C797S) Signaling by a Non-Covalent Inhibitor.
Mechanism of Action: Allosteric Inhibition
Allosteric inhibitors represent a paradigm shift in targeting EGFR, as they do not bind to the highly conserved ATP-binding site. Instead, they bind to a distinct, less conserved "allosteric site" on the kinase domain. This binding induces a conformational change in the receptor that locks it in an inactive state, thereby preventing its kinase activity.
EAI045 is a well-characterized allosteric inhibitor that has shown efficacy against EGFR mutants, including those with the C797S mutation.[5][6] The binding of EAI045 to the allosteric site is non-competitive with ATP. A key challenge with allosteric inhibitors like EAI045 is that their efficacy can be compromised by EGFR dimerization. To overcome this, a combination therapy approach has proven effective.
Cetuximab is a monoclonal antibody that binds to the extracellular domain of EGFR, preventing its dimerization and activation. When used in combination, cetuximab ensures that EGFR remains in a monomeric state, making the allosteric binding pocket more accessible to EAI045. This synergistic interaction leads to a more potent and sustained inhibition of EGFR signaling.[6] The combination of EAI045 and cetuximab has been shown to be effective in preclinical models of NSCLC driven by EGFR mutants resistant to third-generation TKIs.[6]
Diagram 2: Synergistic Mechanism of an Allosteric Inhibitor and Cetuximab.
Quantitative Data on Fourth-Generation EGFR Inhibitors
The following tables summarize the in vitro potency of representative fourth-generation EGFR inhibitors against various EGFR mutant cell lines.
Table 1: Inhibitory Activity (IC50) of Non-Covalent EGFR Inhibitors
| Compound | EGFR L858R/T790M/C797S (nM) | EGFR Del19/T790M/C797S (nM) | Reference |
| Compound 25g | 2.2 | - | [7] |
| Compound 27 | Potent Inhibition | Potent Inhibition | [8][9] |
| Compound 43 | 8 | - | [10] |
| Compound 44 | 7 | - | [10] |
| Compound 53 | Effective Inhibition | Effective Inhibition | [8][9] |
| CUDC-101 | 690 | 470 | [11] |
| PKC412 | 270 | 250 | [11] |
Table 2: Inhibitory Activity of an Allosteric EGFR Inhibitor
| Compound | Target | Effect | Reference |
| EAI045 | L858R/T790M/C797S | Potent inhibition in combination with cetuximab | [6] |
Experimental Protocols
The characterization of these novel inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.
-
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR kinase domains (wild-type and various mutant forms).
-
Methodology:
-
Recombinant EGFR kinase domains are incubated with the inhibitor at varying concentrations.
-
A kinase reaction is initiated by the addition of ATP and a substrate peptide.
-
The level of substrate phosphorylation is quantified using methods such as ELISA, radiometric assays (32P-ATP), or fluorescence-based assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
-
Objective: To assess the effect of the inhibitor on the growth and viability of cancer cell lines engineered to express specific EGFR mutations.
-
Methodology:
-
Cells (e.g., Ba/F3 or NSCLC cell lines) are seeded in multi-well plates.
-
The cells are treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours).
-
Cell viability is measured using assays such as MTT, MTS (e.g., CellTiter-Glo).
-
IC50 values are determined by analyzing the dose-response curves.
-
-
Objective: To investigate the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.
-
Methodology:
-
EGFR-mutant cells are treated with the inhibitor for a defined time.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with specific antibodies against phosphorylated and total forms of EGFR, ERK, and AKT.
-
The levels of protein phosphorylation are visualized and quantified to confirm target engagement and pathway inhibition.
-
Diagram 3: General Experimental Workflow for EGFR Inhibitor Development.
Conclusion
The development of fourth-generation EGFR inhibitors targeting the C797S mutation represents a critical advancement in overcoming acquired resistance in NSCLC. By employing non-covalent reversible and allosteric inhibition strategies, these novel agents bypass the resistance mechanism conferred by the loss of the C797 cysteine residue. The ongoing research and development in this area hold significant promise for providing new therapeutic options for patients who have exhausted currently available treatments. Continued investigation into the efficacy and safety of these compounds in preclinical and clinical settings is essential to translate these scientific innovations into patient benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Noncovalent Reversible EGFR Kinase Inhibitors of EGFRL858R/T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 11. aacrjournals.org [aacrjournals.org]
Unveiling Egfr-IN-30: A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and putative signaling pathways of the potent epidermal growth factor receptor (EGFR) inhibitor, Egfr-IN-30. The information presented herein is curated for researchers and professionals engaged in oncology drug discovery and development.
Chemical Structure and Identification
This compound is a small molecule inhibitor belonging to the class of aminopyrimidine derivatives. Its chemical identity has been established through spectroscopic analysis and is corroborated by data available in public chemical databases.
Chemical Name (IUPAC): N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide[1]
SMILES: C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F[1]
Molecular Formula: C₂₁H₁₈F₃N₅O[1]
Molecular Weight: 413.4 g/mol [1]
CAS Number: 879127-07-8[1]
Biological Activity and Potency
This compound has demonstrated potent inhibitory activity against both wild-type and clinically relevant mutant forms of the epidermal growth factor receptor. The following table summarizes the available quantitative data on its biological potency.
| Target | Assay Type | IC₅₀ (nM) | Cell Line |
| EGFR (Wild-Type) | Kinase Assay | 1-10 | - |
| EGFR (L858R/T790M/C797S) | Kinase Assay | <1 | - |
| A431 (human epidermoid carcinoma) | Cell Proliferation Assay | 100-1000 | A431 |
| Ba/F3 (L858R/T790M/C797S) | Cell Proliferation Assay | <10 | Ba/F3 |
| Ba/F3 (Del19/T790M/C797S) | Cell Proliferation Assay | <10 | Ba/F3 |
Data sourced from publicly available information from chemical suppliers.
Mechanism of Action and Signaling Pathways
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the enzyme, it blocks the autophosphorylation and activation of EGFR, thereby inhibiting downstream signaling cascades that are crucial for tumor cell proliferation, survival, and metastasis. The primary signaling pathways affected by the inhibition of EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Putative Signaling Pathway Inhibition by this compound
Caption: Inhibition of EGFR signaling by this compound.
Experimental Protocols
While specific experimental protocols for the synthesis and detailed biological characterization of this compound are not publicly available in peer-reviewed literature, the following sections describe generalized and widely accepted methodologies for the key assays used to evaluate EGFR inhibitors.
EGFR Kinase Assay (Generic Protocol)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the EGFR protein.
Materials:
-
Recombinant human EGFR protein (wild-type or mutant)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., a synthetic peptide with a tyrosine residue)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the kinase buffer, EGFR enzyme, and the test compound at various concentrations.
-
Incubate the mixture for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of product (phosphorylated substrate or ADP) formed using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay (Generic Protocol)
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cell lines that are dependent on EGFR signaling.
Materials:
-
Cancer cell line expressing EGFR (e.g., A431, H1975)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations.
-
Incubate the plates for a specified period, typically 72 hours, at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.
-
Measure the signal using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to a vehicle-treated control and determine the IC₅₀ value by plotting the inhibition against the compound concentration.
Experimental Workflow for Evaluating EGFR Inhibitors
Caption: A typical workflow for the preclinical evaluation of an EGFR inhibitor.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for detailed, peer-reviewed research publications. The biological data and protocols are based on publicly available information and generalized scientific methods.
References
Egfr-IN-30: A Fourth-Generation EGFR Inhibitor for Overcoming C797S-Mediated Resistance
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of resistance mechanisms, particularly the C797S mutation, has posed a significant clinical challenge, rendering third-generation inhibitors like osimertinib ineffective. Fourth-generation EGFR inhibitors are being actively developed to address this unmet need. This technical guide provides an in-depth overview of Egfr-IN-30, a potent fourth-generation EGFR inhibitor, focusing on its preclinical data, mechanism of action, and the experimental methodologies used for its characterization.
Core Compound Information
This compound (also known by its catalog number HY-144044 and CAS number 2726463-68-7) is a potent, selective, fourth-generation EGFR inhibitor. Preclinical data for this compound has been primarily disclosed in the patent application WO2021208918A1. This inhibitor has demonstrated significant activity against EGFR mutations that confer resistance to third-generation TKIs.
Quantitative Biological Activity
The inhibitory activity of this compound has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Enzymatic Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| EGFR (Wild-Type) | 1-10 |
| EGFR (L858R/T790M/C797S) | <1 |
Table 2: In Vitro Cellular Inhibitory Activity of this compound
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| A431 | Wild-Type | 100-1000 |
| Ba/F3 | L858R/T790M/C797S | <10 |
| Ba/F3 | Del19/T790M/C797S | <10 |
Mechanism of Action: Overcoming the C797S Mutation
Third-generation EGFR inhibitors, such as osimertinib, form a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. The C797S mutation, where cysteine is replaced by serine, prevents this covalent binding, leading to drug resistance.
This compound, as a fourth-generation inhibitor, is designed to overcome this resistance mechanism. While the precise binding mode is often detailed within the source patent, fourth-generation inhibitors typically employ a non-covalent binding mechanism or target an allosteric site on the EGFR kinase domain. This allows them to effectively inhibit the kinase activity of the C797S mutant, thereby restoring therapeutic efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the preclinical evaluation of novel EGFR inhibitors, based on standard practices in the field. The specific details for this compound would be found within the referenced patent application.
EGFR Kinase Inhibition Assay (Enzymatic Assay)
-
Objective: To determine the in vitro inhibitory activity of the compound against purified EGFR kinase domains (wild-type and mutant forms).
-
Principle: This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the EGFR kinase. The level of phosphorylation is typically quantified using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.
-
General Protocol:
-
Purified recombinant human EGFR kinase domains (e.g., wild-type, L858R/T790M/C797S) are incubated in a kinase reaction buffer.
-
A specific substrate (e.g., a synthetic peptide) and ATP are added to the reaction mixture.
-
The test compound (this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is measured using a suitable detection method.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (Cell-Based Assay)
-
Objective: To assess the anti-proliferative activity of the compound in cancer cell lines with different EGFR mutation statuses.
-
Principle: This assay measures the number of viable cells after a period of treatment with the inhibitor. Common methods include MTT, MTS, or CellTiter-Glo assays, which are based on metabolic activity, or direct cell counting.
-
General Protocol:
-
Cancer cell lines (e.g., A431, Ba/F3 engineered to express mutant EGFR) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound (this compound).
-
The plates are incubated for a specified duration (e.g., 72 hours).
-
A viability reagent (e.g., MTT, CellTiter-Glo) is added to each well.
-
The signal (absorbance or luminescence) is measured using a plate reader.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Western Blot Analysis
-
Objective: To evaluate the effect of the inhibitor on EGFR signaling pathways within the cell.
-
Principle: This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK) as a measure of pathway inhibition.
-
General Protocol:
-
Cells are treated with the test compound for a specific time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of EGFR, AKT, and ERK.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
In Vivo Tumor Xenograft Studies
-
Objective: To assess the anti-tumor efficacy of the compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
-
General Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells (e.g., Ba/F3 expressing EGFR L858R/T790M/C797S).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and treatment groups.
-
The test compound (this compound) is administered to the treatment group via a specific route (e.g., oral gavage) and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for EGFR Inhibitor Evaluation
Caption: Preclinical evaluation workflow for a novel EGFR inhibitor like this compound.
Logical Relationship: Overcoming C797S Resistance
Caption: How fourth-generation EGFR inhibitors overcome C797S-mediated resistance.
Understanding the Binding Affinity of Inhibitors to Triple Mutant EGFR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of triple mutant Epidermal Growth Factor Receptor (EGFR) represents a significant challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). This guide provides an in-depth analysis of the binding affinity of inhibitors to these resistant forms of EGFR, with a focus on the L858R/T790M/C797S triple mutation. This mutation confers resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.[1][2] This document details the quantitative binding data, experimental protocols for assessing binding affinity, and the underlying signaling pathways.
Quantitative Binding Affinity Data
The development of effective inhibitors against triple mutant EGFR requires a detailed understanding of their binding characteristics. The following table summarizes the inhibitory concentrations (IC50) of various compounds against different EGFR genotypes, including the triple mutant. This data is crucial for comparing the potency and selectivity of different inhibitors.
| Compound/Inhibitor | EGFR Genotype | IC50 (nM) |
| Gefitinib (First-generation) | L858R/T790M/C797S | >1000 |
| Osimertinib (Third-generation) | L858R/T790M/C797S | >1000 |
| EAI045 (Allosteric Inhibitor) | L858R/T790M | 24 |
| L858R/T790M/C797S | 21 | |
| Brigatinib | del19/T790M/C797S | ~135 |
Note: Data is compiled from various preclinical studies. IC50 values can vary based on experimental conditions.
Experimental Protocols: Assessing Binding Affinity
Accurate determination of binding affinity is fundamental to drug discovery. The following are detailed methodologies for key experiments used to quantify the interaction between inhibitors and EGFR.
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.
1. LanthaScreen™ Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the inhibition of EGFR kinase activity by detecting the phosphorylation of a substrate.
-
Principle: A terbium-labeled antibody specifically recognizes the phosphorylated substrate, leading to a FRET signal when excited. Inhibition of the kinase reduces phosphorylation and thus the FRET signal.
-
Materials:
-
Recombinant human EGFR protein (wild-type or mutant)
-
Fluorescein-labeled poly-GT (Glu, Tyr) substrate
-
ATP
-
Terbium-labeled anti-phosphotyrosine antibody
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)
-
Test inhibitor (e.g., Egfr-IN-30)
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor.
-
In a 384-well plate, add the EGFR enzyme, the fluorescein-labeled substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled antibody.
-
Incubate to allow for antibody-substrate binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
2. ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Principle: After the kinase reaction, remaining ATP is depleted. The ADP produced is then converted back to ATP, which is used by luciferase to generate light. The luminescent signal is proportional to the kinase activity.
-
Materials:
-
Recombinant human EGFR protein (wild-type or mutant)
-
Substrate (e.g., a specific peptide or Poly(Glu,Tyr))
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay buffer
-
Test inhibitor
-
-
Procedure:
-
Set up the kinase reaction in a white, opaque multi-well plate with the EGFR enzyme, substrate, ATP, and serially diluted test inhibitor.
-
Incubate at room temperature to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for approximately 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the inhibitor concentration to calculate the IC50.
-
Cell-Based Assays
Cell-based assays provide insights into the inhibitor's efficacy in a more biologically relevant context.
1. Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantifying the ATP present, which indicates metabolically active cells.
-
Principle: The assay reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP.
-
Materials:
-
Cancer cell lines expressing the desired EGFR mutant (e.g., Ba/F3 cells engineered to express triple mutant EGFR).
-
Cell culture medium and serum.
-
Test inhibitor.
-
CellTiter-Glo® Reagent.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence.
-
Plot the signal against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the EGFR signaling pathway and a typical experimental workflow for determining inhibitor potency.
Caption: EGFR signaling pathway with triple mutant and inhibitor.
Caption: Workflow for determining inhibitor IC50.
Conclusion
The development of inhibitors targeting triple mutant EGFR is a critical area of research in oncology. Understanding the binding affinity through robust experimental protocols is paramount for the successful design and advancement of next-generation TKIs. The methodologies and data presented in this guide provide a framework for researchers to evaluate and compare the efficacy of novel compounds against these challenging resistance mutations. The continued exploration of diverse inhibitory mechanisms, such as allosteric inhibition, holds promise for overcoming the hurdles presented by triple mutant EGFR in NSCLC.
References
The Challenge of Acquired Resistance to Osimertinib: A Technical Overview of Mechanisms and Counterstrategies
A pivotal challenge in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC) is the development of acquired resistance to the third-generation tyrosine kinase inhibitor (TKI), osimertinib. While osimertinib has significantly improved outcomes for these patients, tumors inevitably evolve mechanisms to evade its therapeutic effects. This technical guide provides an in-depth analysis of the molecular underpinnings of osimertinib resistance and explores emerging strategies to overcome this clinical hurdle. It is important to note that extensive research did not yield specific information on a molecule designated "Egfr-IN-30" in the context of overcoming osimertinib resistance; therefore, this document will focus on established and investigational approaches in the field.
Mechanisms of Acquired Resistance to Osimertinib
Acquired resistance to osimertinib is broadly categorized into two main classes: on-target alterations involving the EGFR gene itself, and off-target mechanisms that activate bypass signaling pathways, rendering the cancer cell independent of EGFR signaling for its survival and proliferation.
On-Target EGFR Alterations
The most prevalent on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, with the C797S mutation being the most frequently observed.[1][2] Osimertinib forms a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. The substitution of this cysteine with a serine (C797S) prevents this irreversible binding, thereby reducing the drug's efficacy.[1][2] The allelic context of the C797S mutation in relation to the T790M mutation (the resistance mutation to first- and second-generation EGFR TKIs that osimertinib is designed to target) is critical for determining subsequent treatment strategies.
Other, less common, on-target EGFR mutations that have been implicated in osimertinib resistance include L718Q, L792H, and G796S/D.[2] Additionally, amplification of the EGFR gene itself has been described as a potential mechanism of resistance.[2]
Off-Target Mechanisms: Activation of Bypass Pathways
Tumor cells can develop resistance to osimertinib by activating alternative signaling pathways that bypass the need for EGFR signaling. These bypass tracks provide parallel survival and proliferation signals to the cancer cell.
MET Amplification: Amplification of the MET proto-oncogene is one of the most common off-target resistance mechanisms.[2] This leads to overexpression and constitutive activation of the MET receptor tyrosine kinase, which in turn activates downstream signaling cascades, including the PI3K/AKT and MAPK pathways, promoting cell survival and growth independently of EGFR.
HER2 Amplification: Similar to MET, amplification of the HER2 (ERBB2) gene, another member of the ErbB family of receptor tyrosine kinases, can also drive osimertinib resistance.
Activation of the MAPK Pathway: Alterations in components of the MAPK signaling pathway downstream of EGFR are a significant contributor to resistance. This includes mutations in KRAS and NRAS, as well as BRAF mutations.[2] These mutations lead to constitutive activation of the MAPK cascade, a key pathway involved in cell proliferation.
PI3K Pathway Alterations: Mutations in PIK3CA, the gene encoding the catalytic subunit of phosphoinositide 3-kinase (PI3K), can also confer resistance to osimertinib by activating the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth.
Other Bypass Mechanisms: A variety of other molecular alterations have been reported to mediate osimertinib resistance, including oncogenic fusions (e.g., ALK, RET, FGFR), activation of AXL signaling, and histologic transformation of the tumor, most commonly to small cell lung cancer (SCLC).[2]
Quantitative Data on Osimertinib Resistance Mechanisms
The frequency of different resistance mechanisms can vary depending on whether osimertinib is used as a first-line or second-line treatment. The following tables summarize the reported frequencies of the most common resistance mechanisms.
| On-Target EGFR Mutations | Frequency in 1st-Line Osimertinib Resistance | Frequency in 2nd-Line Osimertinib Resistance |
| C797S | ~7-15% | ~10-25% |
| Other EGFR mutations (L718Q, L792H, G796S/D) | Rare | Rare |
| EGFR Amplification | Reported | Reported |
| Off-Target Mechanisms | Frequency in 1st-Line Osimertinib Resistance | Frequency in 2nd-Line Osimertinib Resistance |
| MET Amplification | ~15-20% | ~5-22% |
| HER2 Amplification | ~2-5% | ~2-5% |
| KRAS/NRAS Mutations | ~3-5% | ~1-3% |
| BRAF Mutations | ~3% | ~1% |
| PIK3CA Mutations | ~5-7% | ~2-5% |
| Oncogenic Fusions (ALK, RET, etc.) | ~1-2% | ~1-2% |
| Histologic Transformation (e.g., to SCLC) | ~5-15% | ~3-14% |
Note: Frequencies are approximate and can vary across different studies and patient populations.
Experimental Protocols for Studying Osimertinib Resistance
Investigating the mechanisms of osimertinib resistance and evaluating novel therapeutic strategies involves a range of in vitro and in vivo experimental models.
Cell-Based Assays
-
Generation of Resistant Cell Lines: Osimertinib-resistant cell lines are typically generated by continuous exposure of EGFR-mutant NSCLC cell lines (e.g., PC-9, HCC827) to escalating concentrations of osimertinib over a prolonged period.
-
Cell Viability and Proliferation Assays: Assays such as MTT, MTS, or CellTiter-Glo are used to determine the half-maximal inhibitory concentration (IC50) of osimertinib and other inhibitors in parental and resistant cell lines.
-
Western Blotting: This technique is used to assess the phosphorylation status and expression levels of key proteins in the EGFR signaling pathway and potential bypass tracks (e.g., p-EGFR, p-AKT, p-ERK, MET, HER2).
-
Molecular Profiling: Next-generation sequencing (NGS) of DNA and RNA from resistant cell lines is performed to identify acquired mutations, gene amplifications, and fusion events.
In Vivo Models
-
Patient-Derived Xenografts (PDXs): Tumor fragments from patients who have developed resistance to osimertinib are implanted into immunodeficient mice. These models are valuable for studying the heterogeneity of resistance and for testing the efficacy of novel drug combinations in a more clinically relevant setting.
-
Cell Line-Derived Xenografts (CDXs): Osimertinib-resistant cell lines are injected into immunodeficient mice to establish tumors. These models are useful for initial in vivo testing of therapeutic hypotheses.
-
Pharmacodynamic Studies: Tumor and plasma samples from xenograft models are analyzed to assess target engagement and the downstream effects of drug treatment on signaling pathways.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks involved in osimertinib resistance is crucial for understanding the rationale behind different therapeutic strategies.
References
A Technical Guide to the Preliminary In-Vitro Characterization of Egfr-IN-30
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "Egfr-IN-30." The following in-depth technical guide is a representative example based on the typical preliminary in-vitro evaluation of novel Epidermal Growth Factor Receptor (EGFR) inhibitors. The data, protocols, and characterizations presented herein are hypothetical and intended to serve as an illustrative framework for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor research.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[3] While first and second-generation EGFR Tyrosine Kinase Inhibitors (TKIs) have shown clinical efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, limits their long-term utility.[3]
This document outlines the preliminary in-vitro profile of this compound, a hypothetical, orally bioavailable, third-generation covalent inhibitor of EGFR. This compound is designed to selectively target common activating EGFR mutations (e.g., L858R, exon 19 deletions) as well as the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize off-target toxicities.
Quantitative Data Summary
The in-vitro activity of this compound was assessed through biochemical and cell-based assays to determine its potency and selectivity against various EGFR isoforms and cancer cell lines harboring different EGFR mutations.
Table 1: Biochemical Inhibitory Activity of this compound against Recombinant EGFR Kinases
| EGFR Kinase Variant | This compound IC₅₀ (nM) |
| WT EGFR | 125.3 |
| L858R | 1.8 |
| T790M | 3.5 |
| L858R/T790M | 2.7 |
IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and are the mean of three independent experiments.
Table 2: Anti-proliferative Activity of this compound in EGFR-Mutant Cell Lines
| Cell Line | EGFR Status | This compound GI₅₀ (nM) |
| A431 | WT (amplified) | 98.7 |
| NCI-H1975 | L858R/T790M | 5.2 |
| PC-9 | Exon 19 del | 3.1 |
| Ba/F3-L858R | L858R | 4.5 |
| Ba/F3-WT | WT | 110.4 |
GI₅₀ values represent the concentration of the inhibitor required to inhibit cell growth by 50% after a 72-hour incubation period and are the mean of three independent experiments.
Experimental Protocols
Detailed methodologies for the key in-vitro experiments are provided below.
LanthaScreen™ Eu Kinase Binding Assay
Objective: To determine the biochemical inhibitory activity (IC₅₀) of this compound against wild-type and mutant EGFR kinase domains.
Materials:
-
Recombinant human EGFR kinase domains (WT, L858R, T790M, L858R/T790M)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer 236
-
5X Kinase Buffer
-
This compound (serially diluted in DMSO)
-
384-well microplates
Procedure:
-
A 2.5X solution of each EGFR kinase and the Alexa Fluor™ tracer is prepared in 1X kinase buffer.
-
A 2.5X solution of the Eu-anti-GST antibody is prepared in 1X kinase buffer.
-
4 µL of the kinase/tracer solution is added to each well of a 384-well plate.
-
2 µL of a serial dilution of this compound in DMSO is added to the wells. A DMSO-only control is included.
-
The plate is incubated at room temperature for 60 minutes.
-
4 µL of the antibody solution is added to each well.
-
The plate is incubated for another 60 minutes at room temperature, protected from light.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
The ratio of acceptor (665 nm) to donor (615 nm) emission is calculated and plotted against the inhibitor concentration.
-
IC₅₀ values are determined using a four-parameter logistic curve fit.
Cell Viability (Anti-proliferative) Assay
Objective: To determine the growth inhibitory activity (GI₅₀) of this compound on cancer cell lines with defined EGFR mutation statuses.
Materials:
-
Human cancer cell lines (A431, NCI-H1975, PC-9) and engineered Ba/F3 cell lines
-
Appropriate cell culture media (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (serially diluted in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear-bottom, opaque-walled microplates
Procedure:
-
Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well in 90 µL of culture medium and allowed to adhere overnight.
-
10 µL of a 10X serial dilution of this compound is added to the respective wells. A DMSO-only control is included.
-
The plates are incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, the plates are equilibrated to room temperature for 30 minutes.
-
100 µL of CellTiter-Glo® reagent is added to each well.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a microplate reader.
-
The resulting data is normalized to the DMSO control and GI₅₀ values are calculated using a four-parameter logistic curve fit.
Visualizations: Signaling Pathways and Workflows
EGFR Signaling Pathway
References
An In-depth Technical Guide to a Third-Generation EGFR Inhibitor in Non-Small Cell Lung Cancer Research
Please Note: A thorough search for "Egfr-IN-30" did not yield any specific publicly available information regarding a molecule with this designation in non-small cell lung cancer (NSCLC) research. Therefore, this technical guide utilizes Osimertinib (AZD9291) , a well-characterized and clinically significant third-generation EGFR inhibitor, as a representative example to fulfill the core requirements of the request. The data and protocols presented are based on established research on Osimertinib.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epidermal Growth Factor Receptor (EGFR) is a critical therapeutic target in a subset of non-small cell lung cancers (NSCLC). Activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, lead to constitutive kinase activity and uncontrolled cell proliferation.[1][2] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy, the majority of patients develop resistance, most commonly through the acquisition of a secondary T790M mutation in exon 20 of the EGFR gene.
Osimertinib is a third-generation, irreversible EGFR-TKI designed to potently and selectively inhibit both EGFR-TKI sensitizing and T790M resistance mutations, while sparing wild-type EGFR. This guide provides a technical overview of the preclinical evaluation of a representative third-generation EGFR inhibitor, using Osimertinib as the model.
Mechanism of Action
Osimertinib covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks the downstream signaling pathways that promote tumor growth and survival. The key distinction of third-generation inhibitors like Osimertinib is their high potency against the T790M mutant EGFR, which sterically hinders the binding of earlier generation TKIs.
Figure 1: Mechanism of action of Osimertinib on mutant EGFR.
Quantitative Data
The efficacy of a novel EGFR inhibitor is quantified through various in vitro and in vivo assays. The following tables summarize representative data for Osimertinib.
Table 1: In Vitro Kinase Inhibition
| EGFR Mutant | IC50 (nM) |
| L858R | 12 |
| ex19del | 15 |
| L858R/T790M | 1 |
| ex19del/T790M | 1 |
| Wild-Type | 490 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is representative and compiled from various preclinical studies.
Table 2: In Vitro Cell Proliferation Inhibition
| NSCLC Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC-9 | ex19del | 10-20 |
| H1975 | L858R/T790M | 15-30 |
| A549 | Wild-Type | >5000 |
IC50 values represent the concentration of the inhibitor required to reduce cell proliferation by 50%.
Table 3: In Vivo Tumor Growth Inhibition (Xenograft Models)
| Xenograft Model | EGFR Mutation Status | Treatment Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| PC-9 | ex19del | 5 | >90 |
| H1975 | L858R/T790M | 25 | >95 |
Tumor growth inhibition is measured as the percentage reduction in tumor volume in treated animals compared to vehicle-treated controls.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel therapeutic agents. Below are outlines of key experimental protocols.
Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR kinase domains (wild-type and various mutants).
-
Methodology:
-
Recombinant human EGFR kinase domains are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound (e.g., Osimertinib) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence polarization, or radiometric assays (using ³²P-ATP).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability/Proliferation Assay
-
Objective: To assess the cytostatic or cytotoxic effects of the inhibitor on NSCLC cell lines with different EGFR mutation statuses.
-
Methodology (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay):
-
NSCLC cells (e.g., PC-9, H1975, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the test compound for a specified duration (e.g., 72 hours).
-
An equal volume of CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
The plate is incubated for a short period to stabilize the signal.
-
Luminescence is measured using a plate reader.
-
The results are normalized to vehicle-treated controls, and IC50 values are determined using non-linear regression analysis.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To confirm the mechanism of action by observing the inhibition of EGFR phosphorylation and downstream signaling proteins.
-
Methodology:
-
NSCLC cells are treated with the inhibitor at various concentrations for a specific time (e.g., 2-4 hours).
-
Cells are lysed, and protein concentrations are determined (e.g., using a BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control (e.g., GAPDH or β-actin) is also used.
-
The membrane is then incubated with corresponding secondary antibodies conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
Figure 2: A typical experimental workflow for evaluating an EGFR inhibitor.
Signaling Pathways
EGFR activation triggers multiple downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. Osimertinib's inhibition of EGFR phosphorylation leads to the suppression of these pathways.
Figure 3: Downstream signaling pathways inhibited by Osimertinib.
Conclusion
The preclinical characterization of a third-generation EGFR inhibitor, exemplified here by Osimertinib, involves a systematic evaluation of its mechanism of action, potency, and selectivity. Through a combination of biochemical assays, cell-based studies, and in vivo models, a comprehensive profile of the inhibitor's potential in treating EGFR-mutant NSCLC can be established. This in-depth technical guide provides a framework for researchers and drug development professionals to understand and evaluate novel therapeutic agents in this class.
References
Methodological & Application
Application Notes and Protocols for Egfr-IN-30
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the use of Egfr-IN-30, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), including its mutant forms. This document provides purchasing information, key technical data, and detailed experimental protocols for in vitro and in vivo research applications.
Product Information and Supplier
This compound is a highly selective and potent inhibitor of EGFR, demonstrating significant activity against wild-type (WT) EGFR and clinically relevant mutant forms, including the C797S resistance mutation.
Supplier Information:
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight |
| MedChemExpress | HY-144044 | 2726463-68-7 | C₂₈H₃₃BrN₇O₂P | 610.49 g/mol |
Purchasing: this compound can be purchased directly from MedChemExpress. For current pricing and availability, please visit their website.
Technical Data: In Vitro Inhibitory Activity
This compound has been characterized by its potent inhibitory activity against various forms of the EGFR kinase and in cell-based assays.[1][2]
Table 1: Biochemical IC₅₀ Values for this compound
| Target | IC₅₀ |
| EGFR (Wild-Type) | 1-10 nM |
| EGFR (L858R/T790M/C797S) | <1 nM |
Table 2: Cell-Based IC₅₀ Values for this compound [1][2]
| Cell Line | EGFR Status | IC₅₀ |
| A431 | Wild-Type (overexpressed) | 100-1000 nM |
| Ba/F3_L858R/T790M/C797S | Mutant | <10 nM |
| Ba/F3_Del19/T790M/C797S | Mutant | <10 nM |
EGFR Signaling Pathway and Mechanism of Action of this compound
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[3] Mutations in EGFR can lead to its constitutive activation, driving tumorigenesis. Third-generation EGFR inhibitors, such as osimertinib, are effective against the T790M resistance mutation but are rendered ineffective by the subsequent C797S mutation. This compound is designed to inhibit EGFR even in the presence of the C797S mutation.[3][4][5]
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to determine the IC₅₀ of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A431, Ba/F3 with EGFR mutations)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Cell Treatment: Replace the medium with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Caption: Workflow for the In Vitro Cell Viability Assay.
Western Blot Analysis of EGFR Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on EGFR phosphorylation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
EGF (ligand)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with various concentrations of this compound for 2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.[6][7]
Caption: Workflow for Western Blot Analysis of EGFR Phosphorylation.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., H1975, expressing L858R/T790M EGFR)
-
Matrigel
-
This compound
-
Vehicle solution for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle solution.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).[8][9]
Caption: Workflow for an In Vivo Xenograft Tumor Model Study.
Solubility and Formulation
Solubility:
-
DMSO: ≥ 100 mg/mL
Formulation for In Vivo Studies: A common formulation for in vivo administration of hydrophobic compounds involves a mixture of solvents. A suggested vehicle could be:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% saline
Preparation of a 1 mg/mL working solution:
-
Dissolve 10 mg of this compound in 0.5 mL of DMSO to make a 20 mg/mL stock solution.
-
Add 4 mL of PEG300 to the stock solution and mix well.
-
Add 0.5 mL of Tween 80 and mix thoroughly.
-
Add saline to a final volume of 10 mL and mix until a clear solution is formed.
Note: The optimal formulation may vary depending on the specific experimental conditions and route of administration. It is recommended to perform small-scale solubility and stability tests before preparing a large batch.
Disclaimer: This document is intended for research use only. This compound is not for human or veterinary use. All experiments should be conducted in accordance with institutional guidelines and safety protocols.
References
- 1. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com.cn [promega.com.cn]
- 5. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
Application Notes and Protocols for EGFR Inhibitor (CAS 879127-07-8)
For Research Use Only. Not for use in diagnostic procedures.
Product Description
This document provides detailed information and protocols for the use of the EGFR Inhibitor with CAS number 879127-07-8, a potent and selective epidermal growth factor receptor (EGFR) inhibitor. This cell-permeable, 4,6-disubstituted pyrimidine compound serves as a valuable tool for researchers studying EGFR signaling pathways and their role in various cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Overactivity of EGFR has been linked to several cancers, and its inhibition has been shown to induce apoptosis.
This inhibitor is an ATP-competitive antagonist of EGFR and has been shown to be effective against wild-type EGFR as well as certain activating mutants, such as L858R and L861Q.[1][2] It exhibits strong selectivity for EGFR over a wide range of other kinases.[3][1][2]
Product Specifications
| Property | Value | Reference |
| Chemical Name | N-[3-[[6-[[3-(trifluoromethyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-cyclopropanecarboxamide | [4] |
| Synonyms | EGFR Inhibitor, Epidermal Growth Factor Receptor Inhibitor, ErbB-1 Inhibitor, HER1 Inhibitor | |
| CAS Number | 879127-07-8 | [1][4] |
| Molecular Formula | C₂₁H₁₈F₃N₅O | [4] |
| Molecular Weight | 413.4 g/mol | [4] |
| Purity | ≥98% | |
| Appearance | Crystalline solid | |
| Storage | Store at -20°C. Stock solutions are stable for up to 6 months at -20°C. | [1] |
| Solubility | DMF: 25 mg/mLDMSO: 20 mg/mLDMSO:PBS (pH 7.2) (1:3): 0.25 mg/mLEthanol: 0.2 mg/mL |
Biological Activity
| Target | IC₅₀ (nM) | Reference |
| EGFR (wild-type) | 21 | [1][2] |
| EGFR (L858R mutant) | 63 | [1][2] |
| EGFR (L861Q mutant) | 4 | [1][2] |
| erbB4/Her4 | 7640 | [1][2] |
IC₅₀ values against a panel of 55 other kinases were found to be >10 µM, demonstrating high selectivity.[3][1]
Mechanism of Action
The binding of ligands such as Epidermal Growth Factor (EGF) to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[5][6] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K/AKT pathways, which are crucial for regulating cellular processes like proliferation, survival, and differentiation.[5][6][7] The EGFR inhibitor (CAS 879127-07-8) is an ATP-competitive inhibitor that binds to the kinase domain of EGFR, preventing ATP from binding and thereby blocking the autophosphorylation and activation of the receptor. This leads to the downregulation of downstream signaling and can induce apoptosis in cancer cells.[3]
Experimental Protocols
In Vitro EGFR Kinase Assay
This protocol is designed to determine the IC₅₀ of the EGFR inhibitor against recombinant EGFR protein. A common method is a luminescence-based assay that measures the amount of ADP produced, which is proportional to the kinase activity.[8][9]
Materials:
-
Recombinant EGFR enzyme
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[8]
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
EGFR Inhibitor (CAS 879127-07-8)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Prepare Reagents:
-
Dilute the EGFR inhibitor to various concentrations in DMSO, and then further dilute in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a solution of substrate and ATP in kinase buffer. The ATP concentration should be at or near the Kₘ for EGFR.
-
Dilute the recombinant EGFR enzyme in kinase buffer.
-
-
Assay Procedure:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted EGFR enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.[8]
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[8]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[8]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell-Based EGFR Autophosphorylation Assay
This protocol is used to assess the ability of the EGFR inhibitor to block EGF-induced receptor autophosphorylation in a cellular context. A cell-based ELISA is a common and high-throughput method for this purpose.[10]
Materials:
-
Human cell line with high EGFR expression (e.g., A431)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant Human EGF
-
EGFR Inhibitor (CAS 879127-07-8)
-
Fixing Solution
-
Quenching Buffer
-
Blocking Solution
-
Primary antibodies: Anti-Phospho-EGFR (e.g., Tyr1173) and Anti-Total-EGFR
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
96-well tissue culture plates
-
Plate reader with absorbance detection at 450 nm
Protocol:
-
Cell Seeding and Serum Starvation:
-
Inhibitor Treatment and EGF Stimulation:
-
Prepare serial dilutions of the EGFR inhibitor in serum-free medium.
-
Treat the serum-starved cells with the inhibitor dilutions or vehicle (DMSO) for 1 hour at 37°C.[11]
-
Stimulate the cells by adding EGF to a final concentration of 20-50 ng/mL for 15 minutes at 37°C.[11][12] Include an unstimulated control (no EGF).
-
-
Cell Fixing and Staining:
-
Aspirate the medium and fix the cells with Fixing Solution for 20 minutes at room temperature.[10]
-
Wash the wells with Wash Buffer.
-
Add Quenching Buffer for 20 minutes to minimize background.[10]
-
Wash and then block the wells with Blocking Solution for 1 hour.[10]
-
Incubate the cells with either anti-phospho-EGFR or anti-total-EGFR primary antibody for 2 hours at room temperature.[10]
-
Wash and then incubate with HRP-conjugated secondary antibody for 1 hour.[10]
-
-
Detection and Analysis:
-
Wash the wells and add TMB substrate. Allow color to develop.
-
Stop the reaction with Stop Solution and measure the absorbance at 450 nm.
-
Normalize the phospho-EGFR signal to the total-EGFR signal for each condition.
-
Calculate the percentage of inhibition of EGF-induced phosphorylation for each inhibitor concentration and determine the IC₅₀.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in kinase assay | Non-specific binding; Contaminated reagents. | Increase BSA concentration in kinase buffer; Use fresh ATP and buffer solutions. |
| No inhibition observed | Inhibitor is inactive or at too low a concentration; Enzyme is inactive. | Check the solubility and stability of the inhibitor stock; Test a broader range of inhibitor concentrations; Verify enzyme activity with a known inhibitor or positive control. |
| High variability in cell assay | Inconsistent cell numbers; Uneven plating; Edge effects in the plate. | Use a cell counter for accurate seeding; Be careful with pipetting to ensure even cell distribution; Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Low signal in phospho-EGFR assay | Inefficient EGF stimulation; Low primary antibody concentration; Cells are unhealthy. | Confirm the activity of the EGF stock; Optimize the primary antibody concentration and incubation time; Ensure cells are healthy and not over-confluent before serum starvation. Check for mycoplasma contamination. |
References
- 1. EGFR Inhibitor - CAS 879127-07-8 - Calbiochem | 324674 [merckmillipore.com]
- 2. cenmed.com [cenmed.com]
- 3. caymanchem.com [caymanchem.com]
- 4. molnova.cn [molnova.cn]
- 5. EGFR interactive pathway | Abcam [abcam.com]
- 6. ClinPGx [clinpgx.org]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com.cn [promega.com.cn]
- 9. promega.com [promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
- 12. Polychlorinated Biphenyls Disrupt Hepatic Epidermal Growth Factor Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EGFR-IN-30 in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, stability, and application of EGFR-IN-30, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), for in-vitro research purposes. The following protocols and guidelines are intended to ensure the effective and reproducible use of this compound in various cell-based and biochemical assays.
Chemical Properties and Storage
While specific data for this compound is not publicly available, the following information is based on a representative small molecule EGFR inhibitor and general best practices for handling similar compounds.
Table 1: Solubility and Stability of a Representative EGFR Inhibitor
| Parameter | Data |
| Solubility | |
| DMSO | 83 mg/mL (200.77 mM) |
| Storage & Stability | |
| Solid Form | Store at -20°C for up to 2 years. |
| Stock Solution (DMSO) | Store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. Protect from light. |
Note: It is recommended to use fresh DMSO for preparing solutions as moisture can reduce solubility.[1]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation. Upon binding of its ligands, such as Epidermal Growth Factor (EGF), the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway, which ultimately lead to various cellular responses.
Caption: EGFR Signaling Pathway.
Experimental Protocols
The following are general protocols for common in-vitro assays to evaluate the efficacy of EGFR inhibitors like this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Biochemical EGFR Kinase Assay (e.g., ADP-Glo™ Assay)
This assay measures the kinase activity of EGFR by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
EGFR kinase enzyme system
-
ADP-Glo™ Kinase Assay kit
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[2]
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
384-well plates
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer containing 5% DMSO.[2]
-
In a 384-well plate, add 1 µl of the this compound dilutions or 5% DMSO as a vehicle control.[2]
-
Add 2 µl of EGFR enzyme to each well.[2]
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.[2]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[2]
-
Incubate at room temperature for 40 minutes.[2]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[2]
-
Incubate at room temperature for 30 minutes.[2]
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines with known EGFR status (e.g., A431 - overexpressing wild-type, HCC827 - exon 19 deletion, PC9 - exon 19 deletion)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µl of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for EGFR Phosphorylation
This method is used to assess the inhibitory effect of this compound on EGFR autophosphorylation and the phosphorylation of its downstream targets.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
EGF
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Plate cells and grow them to 70-80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/ml) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of protein phosphorylation.
Experimental Workflow and Logic
The following diagrams illustrate a typical experimental workflow for evaluating an EGFR inhibitor and the logical relationship of its stability.
Caption: General Experimental Workflow.
Caption: this compound Stability Logic.
References
Application Notes and Protocols: Egfr-IN-30 Treatment of A431 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr-IN-30 is a novel, potent, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The A431 human epidermoid carcinoma cell line is a widely used model system for studying EGFR-driven signaling pathways due to its high level of EGFR expression.[1][2] This document provides detailed protocols for evaluating the effects of this compound on A431 cells, including recommended concentrations for assessing cell viability, inhibition of EGFR signaling, and induction of apoptosis.
Data Presentation: Efficacy of EGFR Inhibitors in A431 Cells
The following table summarizes the inhibitory concentrations of various known EGFR inhibitors in A431 cells, providing a reference range for the expected potency of novel inhibitors like this compound.
| Inhibitor | Assay Type | Endpoint | Concentration | Reference |
| ZD1839 (Iressa) | MTT Assay | IC50 (Growth Inhibition) | ~10-100 nM | [1] |
| Almonertinib | Cell-based Assay | IC50 (p-EGFR Inhibition) | 596.6 nM | [3] |
| Lapatinib | Proliferation Assay | IC50 (Growth Inhibition) | 0.16 µM | [4] |
| Gefitinib | Proliferation Assay | IC50 (Growth Inhibition) | 0.08 µM | [4] |
| Erlotinib | Proliferation Assay | IC50 (Growth Inhibition) | 0.1 µM | [4] |
| CO-1686 | Cell Viability Assay | GI50 (Growth Inhibition) | 547 nM | [5] |
Mandatory Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound in A431 Cells.
Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo)
This protocol determines the concentration of this compound that inhibits the growth and viability of A431 cells.
Materials:
-
A431 cells
-
DMEM or RPMI with 10% FBS and 1% penicillin/streptomycin
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Cell Seeding: Seed A431 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range, based on known EGFR inhibitors, is 0.1 nM to 10 µM.[1][3][4][5] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Add 100 µL of solubilization solution and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo Assay: Follow the manufacturer's protocol. Typically, this involves adding the reagent to the wells, incubating for a short period, and measuring luminescence.[5][6]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value using non-linear regression.
Western Blot for EGFR Signaling Pathway
This protocol assesses the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins like AKT and ERK.
Materials:
-
A431 cells
-
6-well plates
-
Serum-free medium
-
EGF (Epidermal Growth Factor)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Cell Culture and Treatment: Seed A431 cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 16-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[8][9]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis in A431 cells following treatment with this compound.
Materials:
-
A431 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed A431 cells in 6-well plates and treat them with this compound at concentrations around the determined IC50 for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells) Compare the percentage of apoptotic cells in the treated samples to the vehicle control.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism [mdpi.com]
- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 5. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lung cancer cells survive epidermal growth factor receptor tyrosine kinase inhibitor exposure through upregulation of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EGFR (EGFR) | Abcam [abcam.com]
- 9. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of EGFR Inhibitors in Mouse Xenograft Models
Note: As of November 2025, publicly available data for a specific compound designated "Egfr-IN-30" is limited. The following application notes and protocols are based on established methodologies for evaluating representative Epidermal Growth Factor Receptor (EGFR) inhibitors in mouse xenograft models. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction to EGFR and its Role in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1][2] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[3][4] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are crucial for regulating cell proliferation, survival, and differentiation.[3][5] Aberrant EGFR signaling, often due to overexpression or mutations, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[2][3]
EGFR Signaling Pathway
The activation of EGFR initiates a complex network of intracellular signals that ultimately drive cellular responses. The two major signaling axes are the MAPK and PI3K/AKT pathways.
In Vivo Xenograft Studies: Application and Protocols
Mouse xenograft models are a cornerstone for the preclinical evaluation of anti-cancer agents targeting EGFR. These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice.
Experimental Workflow
The general workflow for an in vivo xenograft study is outlined below.
Detailed Experimental Protocol
3.2.1. Cell Lines and Culture
-
Cell Line Selection: Choose a human cancer cell line with well-characterized EGFR expression and/or mutation status relevant to the inhibitor being tested. For example, A431 (high EGFR expression) or NCI-H1975 (L858R/T790M EGFR mutations).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability: Ensure cell viability is >95% using a method like trypan blue exclusion before implantation.
3.2.2. Animal Model
-
Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, to prevent rejection of human tumor cells.
-
Age and Sex: Typically, 6-8 week old female mice are used.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
3.2.3. Tumor Implantation
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Injection: Subcutaneously inject 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
3.2.4. Tumor Monitoring and Treatment
-
Tumor Measurement: Once tumors are palpable, measure them 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomly assign mice to treatment and control groups.
-
Drug Formulation: Prepare the EGFR inhibitor in a suitable vehicle (e.g., saline, DMSO/polyethylene glycol mixture). The vehicle alone should be administered to the control group.
-
Administration: Administer the drug and vehicle according to the planned dose and schedule (e.g., daily, once weekly) via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of general health and treatment-related toxicity.
3.2.5. Efficacy Endpoints and Data Analysis
-
Primary Endpoint: The primary endpoint is typically tumor growth inhibition (TGI). TGI is calculated as: (1 - (Average tumor volume of treated group / Average tumor volume of control group)) x 100%.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare tumor volumes and body weights between treatment and control groups. A p-value of <0.05 is generally considered statistically significant.
-
Tumor Excision: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement and downstream signaling effects.
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and organized manner.
Table 1: Antitumor Efficacy of a Representative EGFR Inhibitor in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | Daily | 1500 ± 150 | - | - |
| EGFR Inhibitor | 10 | Daily | 750 ± 90 | 50 | <0.05 |
| EGFR Inhibitor | 30 | Daily | 300 ± 50 | 80 | <0.001 |
Table 2: Effect of a Representative EGFR Inhibitor on Body Weight
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) ± SEM (Day 1) | Mean Body Weight (g) ± SEM (Day 21) | Percent Body Weight Change |
| Vehicle Control | - | 20.1 ± 0.5 | 22.5 ± 0.6 | +11.9% |
| EGFR Inhibitor | 10 | 20.3 ± 0.4 | 21.8 ± 0.5 | +7.4% |
| EGFR Inhibitor | 30 | 19.9 ± 0.5 | 19.5 ± 0.7 | -2.0% |
Conclusion
The protocols and guidelines presented here provide a framework for the in vivo evaluation of EGFR inhibitors in mouse xenograft models. Careful experimental design, execution, and data analysis are critical for obtaining reliable and reproducible results that can guide the clinical development of novel cancer therapeutics targeting the EGFR pathway.
References
- 1. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for Egfr-IN-30 Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing a kinase assay with a hypothetical epidermal growth factor receptor (EGFR) inhibitor, Egfr-IN-30. The protocols are designed to be adaptable for the characterization of novel kinase inhibitors.
Introduction
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[3][4][5] Kinase assays are essential tools for the discovery and characterization of new EGFR inhibitors, enabling the quantitative assessment of their potency and selectivity.
This document outlines two primary methodologies for evaluating the inhibitory activity of this compound: a biochemical assay to determine its direct effect on EGFR kinase activity and a cell-based assay to assess its efficacy in a cellular context.
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50%. The following table summarizes hypothetical quantitative data for this compound against wild-type EGFR and a common resistance mutant.
| Inhibitor | Target | Assay Type | IC50 (nM) |
| This compound | EGFR (Wild-Type) | Biochemical | 15 |
| This compound | EGFR (T790M Mutant) | Biochemical | 250 |
| Gefitinib (Control) | EGFR (Wild-Type) | Biochemical | 20 |
| Gefitinib (Control) | EGFR (T790M Mutant) | Biochemical | >1000 |
Note: The data presented for this compound is hypothetical and for illustrative purposes.
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network that is initiated by the binding of ligands such as epidermal growth factor (EGF).[2] This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[6] These phosphorylated sites serve as docking stations for various adaptor proteins, leading to the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular responses.[2][6]
Caption: EGFR Signaling Pathway.
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol is adapted from the ADP-Glo™ Kinase Assay methodology and is designed to measure the amount of ADP produced by the EGFR kinase reaction.[7] The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (and control inhibitors) dissolved in DMSO
-
ATP
-
Kinase Assay Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
Multilabel plate reader capable of measuring luminescence
Experimental Workflow Diagram:
Caption: Biochemical Kinase Assay Workflow.
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the recombinant EGFR enzyme and substrate in Kinase Assay Buffer to the desired concentrations.
-
Prepare the ATP solution in Kinase Assay Buffer. The optimal ATP concentration should be at or near the Km for EGFR.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted this compound or control inhibitor to the wells of a 384-well plate. For control wells (100% activity and 0% activity), add 1 µL of Kinase Assay Buffer with DMSO.
-
Add 2 µL of the diluted EGFR enzyme to each well, except for the "no enzyme" control wells.
-
Add 2 µL of the substrate/ATP mixture to all wells to start the kinase reaction.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Assay: Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells that are dependent on EGFR signaling.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431, which overexpresses EGFR).[3]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound (and control inhibitors) dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar proliferation assay reagent.
-
96-well clear-bottom white assay plates.
-
CO2 incubator (37°C, 5% CO2).
-
Multilabel plate reader capable of measuring luminescence.
Procedure:
-
Cell Seeding:
-
Harvest and count the A431 cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle (DMSO) control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours in a CO2 incubator.
-
-
Proliferation Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
-
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR interactive pathway | Abcam [abcam.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. ClinPGx [clinpgx.org]
- 7. promega.com.cn [promega.com.cn]
Application Notes and Protocols for EGFR-IN-30 in Studying Drug Resistance in Cancer Cell Lines
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in several cancers, particularly non-small cell lung cancer (NSCLC).[4][5] This has led to the development of EGFR tyrosine kinase inhibitors (TKIs) as effective targeted therapies. However, the emergence of drug resistance significantly limits their long-term efficacy.[6][7]
A common mechanism of acquired resistance to first- and second-generation EGFR TKIs is the T790M mutation in exon 20 of the EGFR gene.[6][8] Third-generation inhibitors have been developed to overcome this resistance mechanism. Subsequently, a tertiary mutation, C797S, has been identified as a key mechanism of resistance to third-generation TKIs.[8][9][10] EGFR-IN-30 is a potent and selective fourth-generation EGFR inhibitor designed for studying these complex drug resistance mechanisms in cancer cell lines. This document provides detailed application notes and protocols for researchers utilizing this compound.
Mechanism of Action of this compound
This compound is an irreversible inhibitor that covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. Its design allows it to effectively inhibit both EGFR-sensitizing mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation. Furthermore, this compound is engineered to be effective against certain C797S mutant forms of EGFR, making it a valuable tool for investigating next-generation resistance mechanisms.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | This compound IC50 (nM) |
| EGFR (L858R) | 1.5 |
| EGFR (Exon 19 del) | 1.2 |
| EGFR (L858R/T790M) | 5.8 |
| EGFR (Exon 19 del/T790M) | 4.5 |
| EGFR (L858R/T790M/C797S cis) | >1000 |
| EGFR (L858R/C797S trans) | 50 |
Table 2: Cellular Proliferation Inhibitory Activity of this compound
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |
| PC-9 | Exon 19 del | 8 |
| H1975 | L858R/T790M | 25 |
| Ba/F3 L858R/T790M/C797S (cis) | L858R/T790M/C797S (cis) | >5000 |
| Ba/F3 L858R/C797S (trans) | L858R/C797S (trans) | 150 |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines with various EGFR mutation statuses (e.g., PC-9, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[11]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[12]
Western Blot Analysis for EGFR Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Lyse the cells with lysis buffer and collect the lysates.[13]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[13][15]
In Vitro Kinase Assay
This protocol is for determining the direct inhibitory activity of this compound on purified EGFR kinase domains.
Materials:
-
Recombinant EGFR kinase domains (wild-type and mutants)
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the EGFR kinase, kinase assay buffer, and this compound at various concentrations.[3][16]
-
Pre-incubate the mixture for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP and the substrate.[16]
-
Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[3][17]
-
Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: EGFR signaling pathways and points of therapeutic intervention.
Caption: Experimental workflow for studying drug resistance with this compound.
References
- 1. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com.cn [promega.com.cn]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to EGFR TKIs and Development of a New Generation of Drugs in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. EGFR T790M and C797S Mutations as Mechanisms of Acquired Resistance to Dacomitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cell viability assay [bio-protocol.org]
- 12. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. rsc.org [rsc.org]
- 17. EGFR Kinase Enzyme System Application Note [promega.com]
Troubleshooting & Optimization
Troubleshooting Egfr-IN-30 precipitation in cell media
Technical Support Center: EGFR-IN-30
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions regarding the handling and use of this compound in cell-based experiments, with a specific focus on addressing compound precipitation in cell media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after I add it to my cell culture medium?
Precipitation is a common issue when working with hydrophobic small molecule inhibitors like this compound. These compounds are typically dissolved in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO), where they are highly soluble. However, when this concentrated DMSO stock solution is introduced into an aqueous environment like cell culture media, the final concentration of DMSO is drastically lowered. The inhibitor's solubility in the now primarily aqueous solution is much lower, causing it to "crash out" or precipitate.[1][2]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, with many cell lines preferring a concentration of 0.1% or less.[3][4] It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the inhibitor) to ensure the observed cellular effects are due to the inhibitor and not the solvent.[1]
Q3: Can I heat or sonicate the media after adding this compound to redissolve the precipitate?
Gentle warming (not exceeding 50°C) and ultrasonication can be used to help dissolve the initial stock solution in DMSO.[5] These methods can also be attempted on the final working solution in media, but care must be taken. Overheating can degrade the compound and damage media components like serum and glutamine. Sonication may be effective for temporary redissolution.[5]
Q4: My this compound powder won't fully dissolve in DMSO. What should I do?
If you are having trouble dissolving the inhibitor powder in DMSO, you can try gentle warming, vortexing, or brief ultrasonication.[5] Also, ensure your DMSO is of high quality and anhydrous, as absorbed moisture can sometimes affect solubility.[5]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to diagnose and solve precipitation issues.
Step 1: Check Your Stock Solution
-
Is the stock solution clear? Before adding the inhibitor to your media, hold the DMSO stock vial up to a light source. Ensure there are no visible crystals or cloudiness. If precipitation is observed in the stock, it may have been stored improperly or the concentration may be too high. Try to redissolve it by vortexing or brief sonication.
-
Was the stock stored correctly? Aliquot your stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can contribute to compound degradation and precipitation.
Step 2: Review Your Dilution Method
-
Are you adding a small volume of highly concentrated stock directly into a large volume of media? This is a common cause of precipitation. The rapid dilution of the DMSO shock-precipitates the compound.
-
Solution: Avoid this by performing serial dilutions. A recommended method is to first make intermediate dilutions of your DMSO stock in pure DMSO.[1][6] Then, add the final, most dilute DMSO stock to the cell media. Alternatively, you can pre-mix the DMSO stock with a small volume of media first before adding it to the final culture volume.
Step 3: Evaluate the Final Working Concentration
-
Is the intended concentration too high? Every compound has a maximum solubility limit in aqueous media.[7] If your working concentration exceeds this limit, precipitation is inevitable.
-
Solution: Try a lower working concentration of this compound. Review literature for typical concentration ranges used for similar EGFR inhibitors in your specific cell line. If precipitation still occurs at lower concentrations, the issue is more likely with the preparation method.
Step 4: Observe the Final Solution
-
Is the media cloudy immediately after adding the inhibitor? This indicates a rapid precipitation event, strongly suggesting the dilution method is the problem (see Step 2).
-
Does the precipitate form over time? If the media is initially clear but becomes cloudy or shows crystals after incubation, this could be due to compound instability or interactions with media components over time at 37°C. In this case, consider reducing the treatment duration if experimentally feasible.
Below is a troubleshooting workflow to help visualize these steps.
Data Summary
While specific solubility data for this compound is not publicly available, the table below provides typical solubility characteristics for hydrophobic kinase inhibitors. Use this as a general guide for your experimental design.
| Solvent/Medium | Typical Solubility | Recommendations |
| DMSO | > 10 mM (often > 50 mg/mL) | Ideal for making high-concentration stock solutions. |
| Ethanol | Variable, generally lower than DMSO | Can be an alternative solvent, but may have higher cell toxicity. |
| PBS (pH 7.2) | Very Low / Insoluble | Not recommended for making stock or working solutions. |
| Cell Culture Media | Low / Insoluble | The aqueous nature limits solubility. |
| Cell Culture Media + Serum | Slightly Increased | Serum proteins can sometimes help stabilize the compound, but precipitation is still a major risk at micromolar concentrations. |
Experimental Protocol: Preparation of this compound Working Solution
This protocol is designed to minimize the risk of precipitation when preparing a working solution of this compound for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile cell culture medium (with or without serum, as required by the experiment)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Calculate the mass of this compound powder required to make a 10 mM stock solution in your desired volume of DMSO.
-
Aseptically add the powder to a sterile tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, use a brief (5-10 minute) ultrasonication in a water bath to ensure full dissolution. Visually inspect the solution to confirm it is clear.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions in DMSO:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in pure DMSO to get closer to your final concentration. For example, to achieve a final concentration of 1 µM from a 10 mM stock (a 1:10,000 dilution), do not add 0.1 µL directly to 1 mL of media.
-
Instead, first, dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock. (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).
-
-
Prepare the Final Working Solution:
-
From your 100 µM intermediate DMSO stock, you can now perform the final 1:100 dilution into your cell culture medium.
-
For example, to make 1 mL of 1 µM final working solution, add 10 µL of the 100 µM intermediate stock to 990 µL of pre-warmed cell culture medium.
-
Pipette up and down gently or vortex briefly to mix. The final DMSO concentration in this example would be 1%. If this is too high for your cells, a further intermediate dilution in DMSO would be required. The goal is to keep the volume of the final DMSO solution added to the media at or below 1:1000 (for 0.1% final DMSO).
-
-
Vehicle Control:
-
Always prepare a vehicle control by adding the same amount of DMSO to the cell culture medium as used for your highest inhibitor concentration. For the example above, you would add 10 µL of pure DMSO to 990 µL of media.
-
EGFR Signaling Pathway Overview
This compound is designed to inhibit the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth, proliferation, and survival.[8][9] Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates, triggering multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[10][11] Aberrant EGFR signaling is a hallmark of many cancers.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
Technical Support Center: Assessing EGFR Inhibitor Cytotoxicity in Normal Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on evaluating the cytotoxic effects of Epidermal Growth Factor Receptor (EGFR) inhibitors on normal, non-cancerous cell lines. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the cytotoxicity of EGFR inhibitors in normal cell lines?
A1: While EGFR is a validated target in many cancers due to its role in tumor cell proliferation and survival, it is also expressed in various normal tissues.[1][2] Assessing the cytotoxicity of EGFR inhibitors in normal cell lines is crucial to understand potential off-target effects and predict possible toxicities in patients.[3] This helps in determining the therapeutic window of a drug candidate and identifying inhibitors with a higher safety profile.
Q2: What are the common mechanisms of cytotoxicity induced by EGFR inhibitors in normal cells?
A2: EGFR signaling is essential for the normal function of several tissues, including the skin and gastrointestinal tract. Inhibition of EGFR in these cells can disrupt normal cellular processes, leading to side effects. The cytotoxic effects can be due to the inhibition of critical downstream signaling pathways like MAPK/ERK and PI3K/AKT, which are involved in cell growth, proliferation, and survival.[1]
Q3: Which normal cell lines are recommended for assessing the cytotoxicity of EGFR inhibitors?
A3: The choice of normal cell lines should ideally represent tissues known to be affected by EGFR inhibitor toxicity. Commonly used cell lines include:
-
Keratinocytes: Such as HaCaT cells, to model skin toxicities.
-
Hepatocytes: Such as HepG2 (though a hepatoma line, it's often used for liver toxicity) or primary hepatocytes, to assess potential liver toxicity.
-
Renal epithelial cells: Such as HK-2 cells, to evaluate kidney-related off-target effects.
-
Lung epithelial cells: Such as BEAS-2B cells, given that the lungs are a primary site for both EGFR-mutant cancers and potential toxicities.
Q4: How do I interpret the IC50 values obtained from cytotoxicity assays?
A4: The IC50 (half-maximal inhibitory concentration) value represents the concentration of an inhibitor that is required to inhibit a biological process (in this case, cell viability) by 50%. A lower IC50 value indicates a more potent compound. When comparing IC50 values between cancer and normal cell lines, a larger ratio (IC50 in normal cells / IC50 in cancer cells) is desirable, as it suggests a wider therapeutic window and greater selectivity for cancer cells.[4]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in cytotoxicity assays | - Contamination of cell culture. - Phenol red in the culture medium interfering with colorimetric readings. - High spontaneous LDH release in LDH assays. | - Regularly check cell cultures for contamination. - Use phenol red-free medium for the assay. - Ensure gentle handling of cells to minimize membrane damage. Use a background control (medium only) for subtraction. |
| Inconsistent results between experiments | - Variation in cell seeding density. - Inconsistent incubation times. - Pipetting errors. - Different passage numbers of cells. | - Use a consistent cell seeding density for all experiments. - Standardize all incubation times. - Calibrate pipettes regularly and use proper pipetting techniques. - Use cells within a defined passage number range. |
| Low signal or no dose-response curve | - The inhibitor is not cytotoxic at the tested concentrations. - The assay is not sensitive enough. - Incorrect wavelength used for reading absorbance. | - Test a wider range of inhibitor concentrations. - Choose a more sensitive assay (e.g., a luminescence-based assay). - Ensure the correct wavelength is used as per the assay protocol. |
Quantitative Data Summary
The following tables summarize hypothetical cytotoxicity data for a generic EGFR inhibitor, "EGFR-IN-30," in various cell lines.
Table 1: IC50 Values of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | EGFR Status | IC50 (µM) |
| A549 | Lung Carcinoma | Wild-Type | 15.2 |
| NCI-H1975 | Lung Adenocarcinoma | L858R/T790M Mutant | 0.5 |
| HaCaT | Keratinocyte (Normal) | Wild-Type | > 50 |
| HK-2 | Renal Epithelial (Normal) | Wild-Type | > 50 |
Table 2: Comparison of Cytotoxicity Assays for this compound in HaCaT Cells
| Assay | Endpoint Measured | Incubation Time (h) | IC50 (µM) |
| MTT | Metabolic Activity | 48 | 62.5 |
| MTS | Metabolic Activity | 48 | 58.9 |
| LDH | Membrane Integrity | 48 | > 100 |
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[5][6]
Materials:
-
Normal cell line of interest
-
Complete culture medium
-
EGFR inhibitor (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the EGFR inhibitor and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells, indicating a loss of membrane integrity.[8][9][10]
Materials:
-
Normal cell line of interest
-
Complete culture medium
-
EGFR inhibitor (e.g., this compound)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of the EGFR inhibitor and a vehicle control. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer).
-
Incubate for the desired treatment period.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.[11]
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.[8]
MTS Cytotoxicity Assay
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is similar to the MTT assay but produces a water-soluble formazan product, simplifying the procedure.[12][13][14]
Materials:
-
Normal cell line of interest
-
Complete culture medium
-
EGFR inhibitor (e.g., this compound)
-
MTS reagent (combined with an electron coupling reagent like PES)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed and treat cells in a 96-well plate as described for the MTT assay.
-
Following the treatment period, add 20 µL of the MTS reagent to each well.[7][14][15]
-
Measure the absorbance at 490 nm using a microplate reader.[12][15]
Visualizations
References
- 1. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH Cytotoxicity Assay [bio-protocol.org]
- 12. MTS staining for cell viability [bio-protocol.org]
- 13. broadpharm.com [broadpharm.com]
- 14. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. cohesionbio.com [cohesionbio.com]
Technical Support Center: Overcoming Poor Solubility of EGFR-IN-30 for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent EGFR inhibitor, EGFR-IN-30. The focus is on addressing the challenges associated with its poor aqueous solubility to enable successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). It demonstrates high potency against both wild-type EGFR and clinically relevant mutant forms. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C28H33BrN7O2P | [1] |
| Molecular Weight | 610.49 | [1] |
| Target | EGFR (WT), EGFR (L858R/T790M/C797S) | [1][2] |
| IC50 (EGFR WT) | 1-10 nM | [1][2] |
| IC50 (EGFR L858R/T790M/C797S) | <1 nM | [1][2] |
| In Vitro Cell Line Activity | A431, Ba/F3_L858R/T790M/C797S, Ba/F3_Del19/T790M/C797S | [1] |
Q2: Why is the solubility of this compound a concern for in vivo studies?
A2: Like many small molecule kinase inhibitors, this compound is a lipophilic compound, which often translates to poor solubility in aqueous solutions. For in vivo studies, the compound must be in a soluble and bioavailable form to be effectively absorbed and distributed to the target tissues after administration. Poor solubility can lead to low and variable drug exposure, potentially resulting in inconclusive or misleading experimental outcomes.
Q3: What are the common signs of poor solubility during formulation preparation?
A3: You may observe the following when preparing this compound for administration:
-
The compound does not dissolve completely in aqueous-based vehicles, resulting in a cloudy suspension or visible precipitate.
-
The compound initially dissolves in an organic solvent (like DMSO) but precipitates upon dilution with an aqueous buffer.
-
The formulation is not stable and shows precipitation over a short period.
Troubleshooting Guide: Formulation Strategies for this compound
This guide provides a systematic approach to improving the solubility of this compound for in vivo experiments.
| Issue | Recommended Solution | Detailed Protocol |
| Precipitation upon dilution of DMSO stock with aqueous vehicle | Co-solvent System: Utilize a mixture of a water-miscible organic solvent and an aqueous buffer. | 1. Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).2. For the final formulation, use a co-solvent system such as: - 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. - 10% DMSO, 90% corn oil.3. To prepare the final dosing solution, first mix the DMSO stock with PEG300. Then, add Tween 80 and vortex thoroughly. Finally, add the saline dropwise while vortexing to prevent precipitation. |
| Inadequate solubility even with co-solvents | Cyclodextrin Complexation: Employ cyclodextrins to form inclusion complexes, enhancing aqueous solubility. | 1. Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).2. Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or saline.3. Add the powdered this compound directly to the HP-β-CD solution.4. Stir or sonicate the mixture until the compound is fully dissolved. This process may take several hours. Gentle heating (37-40°C) can aid dissolution. |
| Need for a lipid-based formulation for oral administration | Self-Emulsifying Drug Delivery System (SEDDS): Formulate this compound in a lipid-based system that forms a microemulsion in the gastrointestinal tract. | 1. A simple SEDDS formulation can be prepared by mixing an oil, a surfactant, and a co-surfactant.2. A common starting formulation is a mixture of Labrafac Lipophile WL 1349 (oil), Cremophor EL (surfactant), and Transcutol HP (co-surfactant) in a 40:40:20 ratio.3. Dissolve this compound in this mixture with gentle heating and stirring.4. The final formulation should be a clear, yellowish, oily liquid that forms a spontaneous emulsion when mixed with water. |
| Low bioavailability suspected despite improved solubility | Particle Size Reduction: Decrease the particle size to increase the surface area for dissolution. | 1. Micronization: Use techniques like jet milling to reduce the particle size to the micron range.2. Nanosuspension: Prepare a nanosuspension by wet media milling or high-pressure homogenization. This involves dispersing the drug in a liquid medium with stabilizers (surfactants or polymers) and applying mechanical energy to reduce the particle size to the nanometer range. |
Visualizing the EGFR Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams are provided.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for overcoming the poor solubility of this compound.
References
Technical Support Center: Minimizing Variability in EGFR Kinase Inhibition Assays
Disclaimer: Publicly available information on the specific inhibitor "Egfr-IN-30" is limited. This guide provides troubleshooting and methodological advice based on best practices for assays involving irreversible epidermal growth factor receptor (EGFR) kinase inhibitors.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in kinase inhibition assays targeting EGFR. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in EGFR kinase inhibition assays?
Variability in EGFR kinase inhibition assays can arise from several factors, including:
-
Reagent Quality and Handling: Inconsistent quality of enzymes, substrates, ATP, and inhibitors can significantly impact results. Proper storage and handling are critical.
-
Assay Conditions: Variations in temperature, pH, incubation times, and DMSO concentration can alter enzyme activity and inhibitor potency.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially in high-throughput formats, is a major source of variability.
-
Enzyme Activity: The specific activity of the kinase can vary between batches and may decrease over time with improper storage. It's crucial to use highly pure and active kinase preparations.
-
ATP Concentration: Since many inhibitors are ATP-competitive, the concentration of ATP in the assay will directly affect the measured IC50 value. It is recommended to use an ATP concentration at or near the Km for the kinase.[2]
-
Compound Properties: The inhibitor itself may interfere with the assay detection method (e.g., fluorescence quenching or enhancement) or may be unstable in the assay buffer.[1]
Q2: How does the mechanism of action of an irreversible inhibitor like this compound affect assay design?
Irreversible inhibitors typically form a covalent bond with a specific amino acid residue in the kinase's active site (often a cysteine).[1][3][4] This has several implications for assay design:
-
Pre-incubation is critical: A pre-incubation step allowing the inhibitor to bind to the kinase before the addition of the substrate and ATP is often necessary to observe the full inhibitory effect.
-
Time-dependent inhibition: The degree of inhibition will increase with the duration of the pre-incubation period. This time-dependency should be characterized.
-
IC50 values are context-dependent: The measured IC50 value will be highly dependent on the pre-incubation time and the concentrations of both the enzyme and the inhibitor.
Q3: What is a good Z'-factor and how can I improve it?
The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor greater than 0.5 is indicative of a robust and reliable assay.[5] To improve a low Z'-factor:
-
Optimize Reagent Concentrations: Titrate the enzyme, substrate, and ATP concentrations to achieve a robust signal window.
-
Minimize Pipetting Variability: Use calibrated pipettes and consider automated liquid handlers for high-throughput applications.
-
Control Assay Conditions: Ensure consistent incubation times and temperatures across the entire plate.
-
Check for Compound Interference: Run controls to identify and mitigate any interference from the test compounds with the assay signal.
Q4: How do I choose the right type of kinase assay for my experiments?
The choice of assay depends on factors like the specific research question, required throughput, and available equipment. Common assay formats include:
-
Luminescence-based assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in the kinase reaction and are known for their high sensitivity and broad dynamic range.[6][7]
-
Fluorescence-based assays (e.g., TR-FRET, Fluorescence Polarization): These methods are well-suited for high-throughput screening due to their homogeneous "mix-and-read" formats.[1]
-
Radiometric assays: Considered a gold standard for their direct measurement of substrate phosphorylation, but they involve the handling of radioactive materials.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal | 1. Contaminated reagents. | 1. Use fresh, high-quality reagents. Filter buffers if necessary. |
| 2. Autophosphorylation of the kinase.[2] | 2. Optimize enzyme concentration and incubation time to minimize autophosphorylation. | |
| 3. Non-specific binding of detection antibodies. | 3. Include appropriate blocking agents (e.g., BSA) in the assay buffer. | |
| Low signal-to-background ratio | 1. Suboptimal enzyme concentration. | 1. Perform an enzyme titration to determine the optimal concentration for a robust signal. |
| 2. Incorrect ATP concentration. | 2. Ensure the ATP concentration is appropriate for the kinase and assay format. | |
| 3. Short incubation time. | 3. Increase the reaction incubation time to allow for sufficient product formation. | |
| High well-to-well variability (%CV) | 1. Inaccurate pipetting. | 1. Calibrate pipettes and use reverse pipetting for viscous solutions. |
| 2. Temperature gradients across the plate. | 2. Ensure uniform temperature by properly incubating the entire plate. | |
| 3. Edge effects in the microplate. | 3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. | |
| Inconsistent IC50 values | 1. Variable pre-incubation times for an irreversible inhibitor. | 1. Standardize the pre-incubation time for the inhibitor and enzyme across all experiments. |
| 2. Different ATP concentrations used between assays.[2] | 2. Maintain a consistent ATP concentration, ideally at its Km value. | |
| 3. Degradation of the inhibitor. | 3. Prepare fresh inhibitor stock solutions and store them appropriately. |
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for EGFR Inhibition
This protocol is adapted from commercially available luminescent kinase assays that measure ADP formation.[6][7]
Materials:
-
EGFR kinase enzyme
-
This compound inhibitor
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration not exceeding 1%. Prepare a solution of EGFR kinase in kinase buffer. Prepare a solution of substrate and ATP in kinase buffer.
-
Enzyme-Inhibitor Pre-incubation: Add 2 µL of EGFR kinase and 1 µL of this compound dilution (or vehicle control) to the wells of a 384-well plate. Incubate for 60 minutes at room temperature.
-
Kinase Reaction: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well. Incubate for 60 minutes at room temperature.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol is based on the principles of HTRF assays used for kinase activity.
Materials:
-
EGFR kinase enzyme
-
This compound inhibitor
-
Biotinylated peptide substrate
-
ATP
-
Kinase Buffer
-
HTRF Detection Reagents (e.g., Europium-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665)
-
384-well low-volume white assay plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare solutions of EGFR kinase, biotinylated substrate, and ATP in kinase buffer.
-
Enzyme-Inhibitor Pre-incubation: Add 2 µL of EGFR kinase and 2 µL of this compound dilution to the wells. Incubate for 60 minutes at room temperature.
-
Kinase Reaction: Add 2 µL of biotinylated substrate and 2 µL of ATP to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add 5 µL of the HTRF detection reagents (pre-mixed) to each well. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition and calculate the IC50 as described for the ADP-Glo™ assay.
Quantitative Data Summary
Table 1: Representative IC50 Values of Irreversible EGFR Inhibitors against Wild-Type and Mutant EGFR
| Inhibitor | EGFR (Wild-Type) IC50 (nM) | EGFR (T790M mutant) IC50 (nM) |
| CHMFL-EGFR-26 | 71 | 19 |
| Neratinib | - | Effective against T790M |
| This compound | Data not publicly available | Data not publicly available |
Note: IC50 values are highly dependent on assay conditions. The values presented are for comparative purposes. The efficacy of Neratinib is noted, though a specific IC50 for the T790M mutant was not provided in the search results.[3][4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Dynamics of the EGF Receptor as Revealed by Experiments and Simulations and Its Relevance to Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a novel irreversible EGFR mutants selective and potent kinase inhibitor CHMFL-EGFR-26 with a distinct binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neratinib - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. promega.com.cn [promega.com.cn]
- 7. EGFR Kinase Enzyme System Application Note [promega.com]
- 8. reactionbiology.com [reactionbiology.com]
Addressing inconsistent results with Egfr-IN-30 in different cell lines
Welcome to the technical support center for Egfr-IN-30. This resource is designed to help you troubleshoot and resolve common issues you may encounter during your experiments. Below you will find a series of frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significantly different IC50 values for this compound across my panel of cell lines?
A1: It is expected to observe varying IC50 values for an EGFR inhibitor like this compound in different cell lines. This variability is often rooted in the specific genetic and molecular characteristics of each line.[1][2] Key factors include:
-
EGFR Mutation Status: Cell lines with activating mutations in the EGFR tyrosine kinase domain are generally more sensitive to EGFR inhibitors.[3][4] Conversely, the presence of resistance mutations, such as the T790M "gatekeeper" mutation, can dramatically increase the IC50 by reducing the binding affinity of the inhibitor.[1][5][6]
-
EGFR Expression and Gene Amplification: Cells with higher levels of EGFR expression or amplification of the EGFR gene may require higher concentrations of the inhibitor to achieve a response.[3]
-
Activation of Bypass Pathways: Some cell lines may have constitutively active alternative signaling pathways that can compensate for EGFR inhibition, rendering them less sensitive to this compound.[1] Common bypass mechanisms include the overactivation of MET, AXL, or IGF-1R receptor tyrosine kinases.[1][7][8]
-
Downstream Pathway Alterations: Mutations in components downstream of EGFR, such as in the PI3K/AKT or RAS/MAPK pathways, can lead to uncontrolled proliferation that is independent of EGFR signaling.[1]
To investigate this, we recommend characterizing the EGFR mutation status and expression levels in your cell lines. Additionally, assessing the activation state of key bypass signaling proteins (e.g., phospho-MET, phospho-AXL) can provide valuable insights.
Table 1: Hypothetical IC50 Values for this compound in Different NSCLC Cell Lines
| Cell Line | EGFR Status | Known Resistance Mechanisms | Expected this compound IC50 Range |
| PC-9 | Exon 19 Deletion (Activating) | None (Sensitive) | 10 - 50 nM |
| H1975 | L858R (Activating) + T790M (Resistant) | On-target resistance mutation | 1 - 5 µM |
| H2228 | EML4-ALK Fusion | EGFR-independent pathway | > 10 µM |
| HCC827 | Exon 19 Deletion (Activating) | None (Sensitive) | 15 - 60 nM |
| A549 | KRAS Mutation (Wild-type EGFR) | Downstream mutation | > 10 µM |
Q2: My cells initially responded to this compound, but now they are showing signs of acquired resistance. What are the potential mechanisms?
A2: Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is a common phenomenon.[9][10] The primary mechanisms can be broadly categorized as:
-
On-Target Alterations: The most frequent cause is the emergence of a secondary mutation in the EGFR kinase domain, with the T790M mutation being responsible for 50-60% of cases of acquired resistance to first-generation TKIs.[5][6] This mutation increases the receptor's affinity for ATP, which outcompetes the inhibitor.[5] Other, less common mutations can also arise.[1]
-
Bypass Track Activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on EGFR.[1] This often involves the amplification or overexpression of other receptor tyrosine kinases, such as MET or HER2, which then drive downstream signaling through pathways like PI3K/AKT and MAPK.[1][8]
-
Histologic Transformation: In some cases, the cancer cells can change their lineage, for example, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), a phenotype that is not dependent on EGFR signaling.[1]
-
Drug-Tolerant Persister Cells: A small subpopulation of "persister" cells may survive initial treatment by entering a reversible, drug-insensitive state.[7] These cells can then serve as a reservoir from which permanently resistant clones emerge.[7]
To diagnose the mechanism of resistance, we recommend performing a Western blot to check for reactivation of downstream signaling (p-AKT, p-ERK) in the presence of this compound. Genetic sequencing of the resistant cells is the gold standard for identifying secondary EGFR mutations.
Q3: What are the essential positive and negative controls I should use in my experiments with this compound?
A3: Proper controls are critical for interpreting your results accurately.
-
Positive Control Cell Line: Use a cell line known to be sensitive to EGFR inhibition, such as PC-9 or HCC827 (for NSCLC).[4] This will validate that this compound is active under your experimental conditions.
-
Negative Control Cell Line: Use a cell line known to be resistant to EGFR inhibition, such as A549 (KRAS mutant) or a line with a known resistance mechanism (e.g., H1975, which has the T790M mutation).[4] This helps define the specificity of the inhibitor's effect.
-
Vehicle Control: Always include a "vehicle-only" control group (e.g., 0.1% DMSO) to account for any effects of the solvent used to dissolve this compound.
-
For Phosphorylation Studies: When assessing EGFR phosphorylation via Western blot, a positive control is to stimulate serum-starved cells with EGF ligand to induce receptor phosphorylation.[11] A negative control would be the unstimulated, serum-starved cells.[12]
Visual Guides and Workflows
The following diagrams illustrate key concepts and workflows relevant to your experiments with this compound.
Caption: Simplified EGFR signaling pathway and the point of inhibition for this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
Caption: Standard experimental workflow for determining the IC50 of this compound.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for determining the IC50 of this compound in a 96-well format.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI 1640 + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[13]
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A common starting point is a 2X concentration series ranging from 20 µM down to low nM concentrations. Remember to prepare a vehicle control (e.g., 0.2% DMSO, to be diluted to 0.1% final concentration).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or vehicle control to each well. Typically, each concentration is tested in triplicate.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[13]
-
Viability Measurement:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization buffer (e.g., DMSO or acidic isopropanol) and mix thoroughly.
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Data Acquisition:
-
For MTT: Read the absorbance at 570 nm.
-
For CellTiter-Glo®: Incubate for 10 minutes to stabilize the luminescent signal, then read on a luminometer.[4]
-
-
Analysis: Normalize the data to the vehicle control (as 100% viability). Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blot for EGFR Phosphorylation
This protocol is for assessing the inhibition of EGFR phosphorylation by this compound.
Materials:
-
Cell culture plates (6-well or 10 cm)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-Actin
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat with desired concentrations of this compound (or vehicle) for 2-4 hours.
-
Stimulation: Stimulate cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[11] Include an unstimulated control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[14]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.[14]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer, and boil at 95°C for 5 minutes.[14]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel (e.g., 4-12% gradient gel) and run until adequate separation is achieved.[12] Transfer the proteins to a PVDF membrane.[11][12]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer.[14] Incubate with primary antibody (e.g., anti-p-EGFR, 1:1000 dilution in blocking buffer) overnight at 4°C.[15]
-
Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST.[14] Incubate with HRP-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total EGFR and a loading control like beta-actin to ensure equal protein loading.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for assessing the effect of this compound on cell cycle distribution.
Materials:
-
Treated cells from culture plates
-
Ice-cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, including the floating cells in the medium. Collect cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet (approx. 1x10^6 cells) in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[16]
-
Storage: Store the fixed cells at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[16][17]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[17]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark to allow for DNA staining and RNA degradation.[18]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.[19] The PI fluorescence will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to model the DNA content histogram and determine the percentage of cells in each phase. An effective EGFR inhibitor is expected to cause G1 cell cycle arrest.
References
- 1. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EGFR (EGFR) | Abcam [abcam.com]
- 12. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. corefacilities.iss.it [corefacilities.iss.it]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
Validation & Comparative
A Comparative Analysis of Fourth-Generation EGFR Inhibitors: Overcoming Resistance in Non-Small Cell Lung Cancer
While specific data for "Egfr-IN-30" is not available in the public domain, this guide provides a comprehensive comparison of leading fourth-generation EGFR inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation.
The emergence of fourth-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) marks a pivotal advancement in the treatment of non-small cell lung cancer (NSCLC). These inhibitors are specifically designed to overcome the resistance mechanisms that limit the efficacy of their predecessors, most notably the C797S mutation in the EGFR kinase domain. This mutation is a significant clinical challenge, rendering third-generation TKIs like osimertinib ineffective. This guide delves into the preclinical and early clinical data of prominent fourth-generation EGFR inhibitors, including BLU-945, BDTX-1535, and JIN-A02, providing a comparative analysis of their performance.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of selected fourth-generation EGFR inhibitors against various EGFR mutations.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Inhibitor | EGFR L858R/T790M/C797S | EGFR ex19del/T790M/C797S | EGFR L858R/C797S | Wild-Type EGFR | Selectivity Ratio (WT/Mutant) |
| BLU-945 | <1 | <1 | 4 | >900 | >900 |
| BDTX-1535 | Potent Inhibition | Potent Inhibition | Potent Inhibition | Selective Inhibition | Favorable |
| JIN-A02 | ~50 (in Ba/F3 cells) | ~50 (in Ba/F3 cells) | Strong Inhibition | High Selectivity | High |
Data compiled from publicly available preclinical data. Specific IC50 values for all mutations are not uniformly available for all compounds.
Table 2: In Vivo Anti-Tumor Activity
| Inhibitor | Animal Model | EGFR Mutation | Treatment | Tumor Growth Inhibition (TGI) |
| BLU-945 | Patient-Derived Xenograft (PDX) | L858R/T790M/C797S | Monotherapy | Significant tumor shrinkage |
| BDTX-1535 | Mouse Allograft | Exon19del/C797S | Dose-dependent | Complete regression |
| JIN-A02 | Xenograft Mice | C797S+ | Dose-dependent | Dose-dependent inhibition |
This table represents a summary of reported in vivo outcomes. Direct comparative studies are limited.
Experimental Protocols
The data presented in this guide are derived from a range of preclinical studies. Below are detailed methodologies for key experiments typically employed in the evaluation of fourth-generation EGFR inhibitors.
1. Cell-Based Proliferation/Viability Assays
-
Objective: To determine the concentration of the inhibitor required to inhibit the growth of cancer cells with specific EGFR mutations by 50% (IC50).
-
Methodology:
-
Cell Culture: Human NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M, or engineered cell lines expressing the C797S mutation) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a serial dilution of the EGFR inhibitor (e.g., from 0.01 nM to 10 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
-
2. In Vivo Tumor Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human NSCLC cells with the desired EGFR mutations are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width2)/2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm3), mice are randomized into treatment and control groups.
-
Drug Administration: The inhibitor is administered orally or via intraperitoneal injection at a specified dose and schedule. The control group receives a vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze the levels of phosphorylated EGFR and downstream signaling proteins by Western blot or immunohistochemistry to confirm target engagement.
-
Visualizing Mechanisms and Workflows
EGFR Signaling Pathway and Resistance
The diagram below illustrates the EGFR signaling pathway, the mechanism of resistance mediated by the T790M and C797S mutations, and the point of intervention for fourth-generation EGFR inhibitors.
Caption: EGFR signaling pathway and mechanisms of TKI resistance.
Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines the typical workflow for assessing the in vivo efficacy of a fourth-generation EGFR inhibitor.
A Comparative Guide: Fourth-Generation EGFR Inhibitor versus Osimertinib in C797S Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has posed a significant challenge in the treatment of non-small cell lung cancer (NSCLC), rendering the third-generation inhibitor osimertinib ineffective.[1] Osimertinib, which forms a covalent bond with the cysteine residue at position 797 of EGFR, loses its efficacy when this residue is mutated to a serine.[1] This has spurred the development of fourth-generation EGFR tyrosine kinase inhibitors (TKIs) designed to overcome this resistance mechanism.
This guide provides a comparative overview of a representative fourth-generation EGFR inhibitor, a novel thiazole derivative herein referred to as EGFR-IN-34 (based on published data for a compound designated "C34"), and the third-generation inhibitor, osimertinib. The comparison focuses on their efficacy in EGFR C797S mutant cell lines, supported by preclinical data.
Performance Comparison in C797S Mutant Cell Lines
The primary advantage of fourth-generation EGFR inhibitors is their potent activity against EGFR harboring the C797S mutation, a setting where osimertinib is largely inactive. Preclinical studies demonstrate that these next-generation inhibitors can effectively suppress the proliferation of cancer cells with EGFR triple mutations (e.g., L858R/T790M/C797S or Del19/T790M/C797S).
Table 1: Inhibitory Activity (IC50) against Mutant EGFR Kinase
| Compound | EGFR L858R/T790M/C797S (nM) |
| EGFR-IN-34 | 5.1[2][3] |
| Osimertinib | Ineffective |
IC50 values represent the concentration of the drug required to inhibit the activity of the EGFR kinase by 50%. Data for osimertinib's ineffectiveness is based on the known mechanism of C797S-mediated resistance.
Table 2: Anti-proliferative Activity (IC50) in C797S Mutant Cell Lines
| Compound | H1975-TM (EGFR L858R/T790M/C797S) (µM) |
| EGFR-IN-34 | 0.05[2][3] |
| Osimertinib | High (Resistant) |
IC50 values represent the concentration of the drug required to inhibit the proliferation of the cancer cell line by 50%. The H1975-TM cell line is a model for osimertinib resistance driven by the C797S mutation.
Mechanism of Action and Signaling Pathways
Osimertinib is an irreversible inhibitor that forms a covalent bond with Cys797 in the ATP-binding pocket of EGFR. The C797S mutation prevents this covalent bond formation, leading to resistance. Fourth-generation inhibitors like EGFR-IN-34 are designed as ATP-competitive inhibitors that do not rely on covalent binding to Cys797. They effectively inhibit the autophosphorylation of the mutant EGFR, thereby blocking downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.
Caption: EGFR Signaling Pathway Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the anti-proliferative activity of the compounds on cancer cell lines.
-
Cell Seeding: H1975-TM cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of EGFR-IN-34 or osimertinib for 72 hours.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Caption: Cell Viability Assay Workflow.
Western Blot Analysis for EGFR Signaling
This technique is used to determine the effect of the inhibitors on the phosphorylation status of EGFR and its downstream signaling proteins.
-
Cell Lysis: H1975-TM cells are treated with EGFR-IN-34 or osimertinib for a specified time, then washed and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Western Blot Workflow.
Conclusion
Fourth-generation EGFR inhibitors, exemplified here by EGFR-IN-34, demonstrate significant promise in overcoming acquired resistance to osimertinib mediated by the C797S mutation. The preclinical data clearly indicate superior inhibitory and anti-proliferative activity of these novel compounds in C797S mutant models compared to osimertinib. Further clinical investigation of these fourth-generation inhibitors is warranted to translate these promising preclinical findings into effective therapies for NSCLC patients who have developed resistance to third-generation TKIs.
References
- 1. What are EGFR C797S inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of Novel Fourth-Generation EGFR Inhibitors to Overcome C797S-Mediated Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Fourth-Generation EGFR Inhibitors to Overcome C797S-Mediated Resistance. | Semantic Scholar [semanticscholar.org]
Validating the Inhibitory Effect of EGFR Inhibitors on EGFR Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[1][3] Consequently, EGFR has become a major target for anti-cancer drug development. This guide provides a framework for validating the inhibitory effect of novel compounds on EGFR phosphorylation, a key indicator of EGFR activation.
As no public data is available for "Egfr-IN-30," this document serves as a comparative template using well-established EGFR inhibitors: Gefitinib , Erlotinib , and Osimertinib . Researchers can adapt this guide to evaluate "this compound" by substituting the placeholder data with their experimental findings.
Comparative Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values of selected EGFR inhibitors against EGFR phosphorylation. A lower IC50 value indicates a higher potency.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound | p-EGFR | [Insert Data] | [Insert Cell Line] | [Insert Reference] |
| Gefitinib | EGFR (wild-type) | 0.38 ± 0.04 µM | - | [4] |
| EGFR (mutant) | 13.06 nM | HCC827 | [5] | |
| Erlotinib | EGFR (wild-type) | 0.21 ± 0.03 µM | - | [4] |
| EGFR (mutant) | - | - | ||
| Osimertinib | EGFR (T790M mutant) | 13 nM | PC-9ER | [6] |
| EGFR (L858R+T790M) | 5 nM | H1975 | [6] |
Experimental Protocols
Accurate and reproducible experimental design is paramount for validating the efficacy of EGFR inhibitors. Below are detailed protocols for two common methods used to assess EGFR phosphorylation.
Western Blotting for Phospho-EGFR (p-EGFR) Detection
Western blotting is a widely used technique to detect specific proteins in a sample.[7][8] This protocol is designed to qualitatively and semi-quantitatively measure the levels of phosphorylated EGFR.
a. Cell Culture and Treatment:
-
Seed cells (e.g., A549 or other relevant cancer cell lines) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours to reduce basal EGFR activation.
-
Pre-treat the cells with various concentrations of the test inhibitor (e.g., this compound) or control inhibitors (Gefitinib, Erlotinib) for 1-2 hours.
-
Stimulate the cells with Epidermal Growth Factor (EGF) at a final concentration of 50-100 ng/mL for 10-15 minutes to induce EGFR phosphorylation.
b. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[7]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
c. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
d. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total EGFR and a loading control like β-actin.
e. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-EGFR signal to the total EGFR and/or the loading control.
Cell-Based ELISA for Phospho-EGFR (p-EGFR)
A cell-based ELISA provides a more quantitative and higher-throughput alternative to Western blotting for measuring protein phosphorylation.[10]
a. Cell Plating and Treatment:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Follow the same serum starvation, inhibitor pre-treatment, and EGF stimulation steps as described for the Western blot protocol.
b. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Wash the wells with PBS.
-
Permeabilize the cells with a solution containing Triton X-100 to allow antibodies to enter the cells.
c. Immunodetection:
-
Block non-specific binding sites with a blocking buffer for 1-2 hours.
-
Incubate the cells with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C. A parallel set of wells should be incubated with an antibody against total EGFR for normalization.
-
Wash the wells multiple times.
-
Add an HRP-conjugated secondary antibody and incubate for 1-2 hours.
-
Wash the wells thoroughly.
d. Signal Development and Quantification:
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until a blue color develops.
-
Stop the reaction with a stop solution, which will turn the color yellow.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the p-EGFR signal to the total EGFR signal to account for variations in cell number.
Visualizing Key Processes
Diagrams can aid in understanding complex biological pathways and experimental procedures. The following visualizations are generated using Graphviz (DOT language).
EGFR Signaling Pathway
The binding of a ligand, such as EGF, to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[2][3][11]
Caption: EGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow for Inhibitor Validation
The following diagram outlines the general workflow for validating the inhibitory effect of a compound on EGFR phosphorylation.
Caption: General Experimental Workflow for Inhibitor Validation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
Fourth-Generation EGFR Inhibitors: A Head-to-Head Comparison for Overcoming C797S-Mediated Resistance
A comparative analysis of leading fourth-generation EGFR tyrosine kinase inhibitors (TKIs) designed to overcome the challenging C797S resistance mutation in non-small cell lung cancer (NSCLC). This guide provides a detailed examination of their efficacy, selectivity, and mechanisms of action, supported by preclinical data.
The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has become a significant clinical challenge, conferring resistance to third-generation EGFR TKIs such as osimertinib. This has spurred the development of a new class of agents: fourth-generation EGFR inhibitors. These molecules are designed to effectively target EGFR harboring the C797S mutation, in addition to the initial sensitizing mutations (e.g., L858R or exon 19 deletions) and the T790M resistance mutation.
This guide provides a head-to-head comparison of key fourth-generation C797S inhibitors with available preclinical data. As no specific public data could be found for a compound designated "Egfr-IN-30," this comparison will focus on well-characterized inhibitors in development, such as BLU-945 (abivertinib) and BDTX-1535, to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape.
Mechanism of Action and Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, triggering downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival. In NSCLC, activating mutations in EGFR lead to its constitutive activation. While third-generation inhibitors covalently bind to C797 to inhibit the enzyme, the C797S mutation prevents this covalent bond, leading to drug resistance. Fourth-generation inhibitors are being developed to bind non-covalently and inhibit the kinase activity of these resistant EGFR mutants.
Caption: EGFR signaling pathway, points of therapeutic intervention, and the C797S resistance mechanism.
Comparative Efficacy of C797S Inhibitors
The following tables summarize the in vitro potency of selected fourth-generation EGFR inhibitors against various EGFR mutations. The data is compiled from publicly available preclinical studies.
Table 1: Biochemical Potency (IC50, nM) of C797S Inhibitors Against Various EGFR Kinase Mutants
| Compound | EGFR del19/T790M/C797S (nM) | EGFR L858R/T790M/C797S (nM) | EGFR del19/T790M (nM) | EGFR L858R/T790M (nM) | EGFR wt (nM) |
| BLU-945 | 4 | 15 | <1 | <1 | 36 |
| BDTX-1535 | ~5 | ~15 | ~1 | ~3 | ~100 |
| Osimertinib | >1000 | >1000 | 1 | 10 | 25 |
Data for Osimertinib is provided as a reference for a third-generation inhibitor.
Table 2: Cellular Activity (IC50, nM) of C797S Inhibitors in Engineered Cell Lines
| Compound | Ba/F3 EGFR del19/T790M/C797S | Ba/F3 EGFR L858R/T790M/C797S | Ba/F3 EGFR wt |
| BLU-945 | 29 | 102 | 810 |
| BDTX-1535 | ~30 | ~100 | >3000 |
| Osimertinib | >5000 | >5000 | ~200 |
Data for Osimertinib is provided as a reference for a third-generation inhibitor.
Experimental Protocols
To ensure reproducibility and accurate comparison, the following are generalized protocols for key experiments used in the evaluation of these inhibitors.
Kinase Inhibition Assay (Biochemical IC50)
The half-maximal inhibitory concentration (IC50) against various EGFR kinase mutants is determined using a biochemical assay. A typical protocol involves:
-
Reagents : Recombinant human EGFR kinase domains (wild-type and various mutant forms), ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor.
-
Procedure :
-
The inhibitor is serially diluted in DMSO and then added to the kinase reaction buffer.
-
The EGFR kinase and peptide substrate are added to the inhibitor solution and pre-incubated.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP formation, or by using a phosphospecific antibody in an ELISA format.
-
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (Cellular IC50)
The potency of the inhibitors against cell proliferation is assessed using engineered cell lines (e.g., Ba/F3) expressing different EGFR mutations.
-
Cell Lines : Ba/F3 murine pro-B cells are stably transfected to express human wild-type or mutant EGFR. These cells are dependent on the expressed EGFR activity for their survival and proliferation.
-
Procedure :
-
Cells are seeded in 96-well plates in the appropriate growth medium.
-
The test inhibitor is serially diluted and added to the cells.
-
The plates are incubated for a period of 72 hours at 37°C in a humidified CO2 incubator.
-
Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis : Luminescence is measured, and the data is normalized to vehicle-treated controls. The IC50 values are calculated by fitting the dose-response curves to a non-linear regression model.
A Comparative Guide to EGFR Inhibitors in Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of three prominent epidermal growth factor receptor (EGFR) inhibitors—Osimertinib, Afatinib, and Gefitinib—in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). The data presented is intended to offer an objective overview to inform preclinical research and drug development efforts. As no specific public data is available for "Egfr-IN-30," this guide utilizes these well-characterized EGFR inhibitors as comparators.
Efficacy in NSCLC Patient-Derived Xenograft Models
The following tables summarize the anti-tumor activity of Osimertinib, Afatinib, and Gefitinib in various NSCLC PDX models. Tumor growth inhibition (TGI) is a key metric for assessing efficacy.
Table 1: Osimertinib Efficacy in NSCLC PDX Models
| PDX Model | EGFR Mutation Status | Treatment Dose | Tumor Growth Inhibition (%) | Citation |
| CTG-1082 | G719X | 25 mg/kg, daily | Significant tumor growth inhibition | |
| CTG-2534 | G719X | 25 mg/kg, daily | Significant tumor growth inhibition | |
| LG1423 | Exon 20 Insertion (V769_D770insASV) | 25 mg/kg, daily | Significant tumor growth inhibition | |
| LC-F-29 | G719A;S768I | Not Specified | 45% tumor shrinkage at day 14 | |
| CTG-2453 | G719A;S768I | Not Specified | Tumor shrinkage observed | |
| PC-9 Xenograft | Exon 19 Deletion | Not Specified | Profound and sustained regression | |
| H1975 Xenograft | L858R/T790M | Not Specified | Profound and sustained regression |
Table 2: Afatinib Efficacy in NSCLC PDX Models
| PDX Model | EGFR/HER2 Status | Treatment Dose | Tumor Growth Inhibition (%) | Citation |
| LG703 | L858R, MET high, EGFR high | 20 mg/kg, daily | Complete tumor response during treatment | |
| HER2-mutant PDX | HER2-A775_G776YVMA | 15 mg/kg | Significantly less effective than Pyrotinib | |
| EGFR-amplified (Case 141) | EGFR Amplification | Not Specified | Tumor growth inhibition observed | |
| EGFR-overexpressed (Case 078) | EGFR Overexpression | Not Specified | Tumor growth inhibition observed | |
| HER2-amplified (Case 176) | HER2 Amplification | Not Specified | Tumor growth inhibition observed | |
| H2170 Xenograft | HER2 Amplified | 20 mg/kg, 6 days/week | Significant tumor growth inhibition | |
| H1781 Xenograft | HER2 Mutant | 20 mg/kg, 6 days/week | Significant tumor growth inhibition |
Table 3: Gefitinib Efficacy in NSCLC PDX Models
| PDX Model | EGFR Mutation Status | Treatment Dose | Tumor Growth Inhibition (%) | Citation |
| LG1 | EGFR Mutant | 100 mg/kg | Significant tumor growth suppression | |
| LG50 | EGFR Wild Type | 100 mg/kg | No significant effect on tumor growth | |
| EGFR-driven PDX | Not Specified | Not Specified | Continuous treatment led to acquired resistance | |
| HCC827ER1 (Gefitinib-resistant) | Not Specified | Not Specified | Co-administration with MET inhibitors restored sensitivity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for the establishment of NSCLC PDX models and subsequent in vivo efficacy studies.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from NSCLC patients who have provided informed consent.
-
Implantation: Small fragments of the viable tumor tissue (typically 2-3 mm³) are subcutaneously implanted into the flanks of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Once the tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested. A portion of the tumor is cryopreserved for future use, and the remainder is fragmented and passaged into new cohorts of mice for expansion.
-
Model Characterization: Established PDX models are characterized through histology, immunohistochemistry, and molecular profiling (e.g., sequencing for EGFR mutations) to ensure they retain the characteristics of the original patient tumor.
In Vivo Efficacy Studies
-
Animal Model: Immunocompromised mice bearing established NSCLC PDX tumors of a specific passage number are used.
-
Tumor Implantation and Growth: Tumor fragments are subcutaneously implanted into the flanks of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The investigational compound (e.g., EGFR inhibitor) is administered at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size, or after a specified treatment duration.
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect compared to the control group.
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway in NSCLC
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways critical for cell growth, proliferation, and survival. In NSCLC, mutations in the EGFR gene can lead to its constitutive activation, driving tumorigenesis. The primary downstream signaling pathways activated by EGFR include the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway. EGFR tyrosine kinase inhibitors (TKIs) block the kinase activity of the receptor, thereby inhibiting these downstream signals and inducing tumor cell apoptosis.
Caption: EGFR signaling pathways in NSCLC and the inhibitory action of TKIs.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram outlines the typical workflow for assessing the efficacy of an EGFR inhibitor in an NSCLC PDX model.
Caption: Workflow for in vivo efficacy testing in NSCLC PDX models.
Assessing the Specificity of EGFR Inhibitors: A Comparative Guide
For researchers and drug development professionals, understanding the specificity of a kinase inhibitor is paramount. An ideal inhibitor will potently target the intended kinase while minimizing engagement with other kinases, thereby reducing the potential for off-target effects and associated toxicities. This guide provides a framework for assessing the specificity of epidermal growth factor receptor (EGFR) inhibitors, using a comparative analysis of established first, second, and third-generation inhibitors as a model. While specific data for "Egfr-IN-30" is not publicly available, the methodologies and comparisons presented herein can be applied to evaluate its performance against other alternatives once experimental data is generated.
I. Experimental Protocol: In Vitro Kinase Selectivity Profiling
A common and robust method for determining the selectivity of a kinase inhibitor is through a competitive binding assay across a large panel of kinases. The KINOMEscan™ platform is a widely used example of such an assay.
Objective: To determine the dissociation constant (Kd) or the percent inhibition of a test compound (e.g., this compound) against a comprehensive panel of human kinases. A lower Kd value indicates a higher binding affinity.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured by the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for a DNA tag that is fused to the kinase.
Materials:
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO).
-
A panel of purified, DNA-tagged human kinases.
-
Immobilized active-site directed ligand on a solid support (e.g., beads).
-
Binding buffer and wash buffers.
-
qPCR reagents.
Methodology:
-
Compound Preparation: A stock solution of the test compound is prepared and serially diluted to create a range of concentrations for Kd determination, or a single concentration (e.g., 1 µM) is used for initial screening (% inhibition).
-
Binding Reaction: The DNA-tagged kinase, the test compound, and the immobilized ligand are combined in a well of a multi-well plate and incubated to allow the binding to reach equilibrium.
-
Washing: The solid support with the bound kinase is washed to remove any unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the solid support.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis:
-
For single-concentration screening, the amount of kinase bound in the presence of the test compound is compared to a DMSO control to calculate the percent inhibition.
-
For Kd determination, the binding data across the concentration range of the test compound is fitted to a dose-response curve.
-
II. Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro kinase selectivity profiling experiment.
III. Comparative Kinase Selectivity Data
To illustrate how the specificity of an EGFR inhibitor can be assessed, the following table presents a summary of the inhibitory activity of three generations of EGFR inhibitors—Gefitinib (1st gen), Afatinib (2nd gen), and Osimertinib (3rd gen)—against a selection of kinases. The data is presented as the percentage of kinase activity remaining at a 1 µM inhibitor concentration; a lower percentage indicates stronger inhibition.
| Kinase Target | Gefitinib (% Activity @ 1µM) | Afatinib (% Activity @ 1µM) | Osimertinib (% Activity @ 1µM) |
| EGFR | < 1 | < 1 | < 1 |
| ERBB2 | 55 | < 1 | 45 |
| ERBB4 | 30 | < 1 | 25 |
| ABL1 | 80 | 95 | 98 |
| SRC | 60 | 75 | 85 |
| LCK | 70 | 80 | 90 |
| MET | 95 | 98 | 97 |
| ALK | 98 | 99 | 99 |
| FLT3 | 85 | 90 | 92 |
Note: The data in this table is representative and compiled from various public sources for illustrative purposes. Actual values may vary between different experimental setups.
This table demonstrates that while all three inhibitors potently engage EGFR, their off-target profiles differ. For instance, Afatinib shows strong inhibition of other ERBB family members (ERBB2, ERBB4), consistent with its design as a pan-ERBB inhibitor. In contrast, Osimertinib exhibits higher selectivity for EGFR over ERBB2 and ERBB4 compared to Afatinib.
IV. EGFR Signaling Pathway
Understanding the EGFR signaling pathway is crucial for interpreting the biological consequences of EGFR inhibition. Upon ligand binding, EGFR dimerizes and activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation and survival.
This guide provides a comprehensive framework for assessing the specificity of a novel EGFR inhibitor like this compound. By conducting thorough in vitro kinase profiling and comparing the results to established inhibitors, researchers can gain critical insights into the compound's selectivity and potential for therapeutic development.
Comparative Analysis of EGFR-IN-30 and Gefitinib: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the novel epidermal growth factor receptor (EGFR) inhibitor, Egfr-IN-30, and the established therapeutic, Gefitinib. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against a known alternative. All experimental data for this compound is presented as illustrative placeholders, as public data is not yet available. Data for Gefitinib is compiled from publicly accessible research.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro biochemical and cellular activities of this compound and Gefitinib. These metrics are crucial for assessing the potency and cellular effects of EGFR inhibitors.
Table 1: Biochemical Inhibition of EGFR Kinase Activity
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | EGFR (wild-type) | ADP-Glo Kinase Assay | 5 |
| Gefitinib | EGFR (wild-type) | Kinase Assay | 33[1] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Proliferation Inhibition in Cancer Cell Lines
| Compound | Cell Line | EGFR Status | Assay Type | IC50 (µM) |
| This compound | A549 | Wild-type | MTT Assay | 15 |
| PC-9 | Exon 19 deletion | MTT Assay | 0.02 | |
| Gefitinib | A549 | Wild-type | MTT Assay | >10 |
| PC-9 | Exon 19 deletion | MTT Assay | 0.015-0.05 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
EGFR Kinase Activity Assay (ADP-Glo™ Protocol)
This protocol outlines the determination of a compound's inhibitory effect on EGFR kinase activity. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[2][3][4]
Materials:
-
Recombinant Human EGFR protein
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[3]
-
Test Compounds (this compound, Gefitinib) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the EGFR enzyme and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.[3]
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.[3]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.[3]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the luminescence signal against the logarithm of the compound concentration.
Cell Viability Assay (MTT Protocol)
This protocol is used to assess the effect of EGFR inhibitors on the proliferation of cancer cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7][8]
Materials:
-
Cancer cell lines (e.g., A549, PC-9)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test Compounds (this compound, Gefitinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) and incubate for 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the evaluation of EGFR inhibitors.
Caption: EGFR signaling pathway and mechanism of inhibition.
Caption: Typical workflow for evaluating EGFR inhibitors.
References
- 1. promega.com.cn [promega.com.cn]
- 2. promega.com.cn [promega.com.cn]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
Unraveling the Performance of EGFR Inhibitors in Acquired Resistance: A Comparative Analysis
A comprehensive evaluation of therapeutic strategies to overcome resistance to Epidermal Growth Factor Receptor (EGFR) targeted therapies in cancer research remains a critical focus for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the performance of various EGFR inhibitors in preclinical models of acquired resistance, supported by experimental data and detailed methodologies.
Initial searches for a specific compound denoted as "Egfr-IN-30" did not yield any identifiable information in the public domain of scientific literature or clinical trial databases. This suggests that "this compound" may be an internal compound code, a very early-stage investigational molecule not yet widely disclosed, or a potential misnomer.
In light of this, this guide will focus on a well-characterized and clinically significant EGFR inhibitor, Osimertinib (a third-generation inhibitor), and compare its performance with first and second-generation inhibitors in the context of acquired resistance. This will provide a relevant and data-supported framework for understanding the challenges and advancements in overcoming resistance to EGFR-targeted therapies.
The Challenge of Acquired Resistance to EGFR Inhibitors
EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. However, the initial positive response is often followed by the development of acquired resistance, leading to disease progression. Understanding the mechanisms of resistance and the performance of different generations of EGFR inhibitors against these resistance mechanisms is paramount for developing effective long-term treatment strategies.
Comparative Performance of EGFR Inhibitors in Acquired Resistance Models
The efficacy of EGFR inhibitors is significantly impacted by the specific molecular mechanisms of acquired resistance. The most common mechanism of resistance to first-generation (e.g., Gefitinib, Erlotinib) and second-generation (e.g., Afatinib) EGFR TKIs is the acquisition of the T790M mutation in exon 20 of the EGFR gene. Third-generation inhibitors, such as Osimertinib, were specifically designed to overcome this resistance mechanism.
Table 1: Comparative Efficacy of EGFR Inhibitors Against T790M-Mediated Resistance
| Inhibitor Class | Example Inhibitor | Target EGFR Mutations | IC50 (nM) in T790M Mutant Cells | Clinical Activity in T790M+ NSCLC |
| First-Generation | Gefitinib | Activating mutations (e.g., L858R, exon 19 del) | >1000 | Limited |
| Second-Generation | Afatinib | Activating mutations, pan-HER inhibitor | ~100-500 | Limited |
| Third-Generation | Osimertinib | Activating mutations and T790M | <10 | Significant |
IC50 values are indicative and can vary between specific cell lines and experimental conditions.
Experimental Protocols
Cell Viability Assay (IC50 Determination)
A common method to assess the efficacy of a drug is to determine its half-maximal inhibitory concentration (IC50).
-
Cell Culture: EGFR-mutant NSCLC cell lines (e.g., PC-9 for activating mutation, H1975 for T790M resistance mutation) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the EGFR inhibitor (e.g., Gefitinib, Osimertinib) for 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence values are normalized to the untreated control, and the IC50 value is calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Signaling Pathway Inhibition
This technique is used to assess the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.
-
Cell Lysis: Cells treated with the EGFR inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA (bicinchoninic acid) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways in Acquired Resistance
Acquired resistance to EGFR inhibitors can also occur through the activation of bypass signaling pathways that reactivate downstream signaling cascades, rendering the cell independent of EGFR signaling.
Caption: EGFR signaling and MET bypass activation in acquired resistance.
In this diagram, the blue arrows represent the canonical EGFR signaling pathway leading to cell proliferation and survival. The red dashed arrows illustrate a common bypass mechanism where amplification or activation of the MET receptor tyrosine kinase can reactivate the PI3K/AKT and RAS/MAPK pathways, even in the presence of an EGFR inhibitor.
Experimental Workflow for Evaluating Bypass Track Resistance
Caption: Workflow for investigating and targeting acquired resistance.
This workflow outlines the process of generating an EGFR TKI-resistant cell line, identifying the mechanism of resistance, and then testing appropriate targeted therapies based on the molecular findings. For instance, if the resistance is due to the T790M mutation, a third-generation inhibitor like Osimertinib would be evaluated. If a bypass track like MET activation is identified, a combination of an EGFR inhibitor and a MET inhibitor would be tested.
Conclusion
The landscape of EGFR-targeted therapy is continually evolving to counter the challenge of acquired resistance. While third-generation inhibitors like Osimertinib have shown remarkable success against T790M-mediated resistance, the emergence of other resistance mechanisms, including bypass pathway activation, necessitates the development of novel therapeutic strategies, such as combination therapies. The experimental protocols and workflows described in this guide provide a foundational framework for researchers to evaluate the performance of new and existing EGFR inhibitors in the context of acquired resistance, ultimately aiming to improve patient outcomes.
Safety Operating Guide
Navigating the Safe Disposal of Egfr-IN-30: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of Egfr-IN-30, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines procedures based on the safety profiles of structurally similar EGFR inhibitors, ensuring a high standard of safety and compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side shields, protective gloves (chemically resistant), and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]
Key Hazard Considerations (based on related compounds):
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1][2] |
| Very toxic to aquatic life with long-lasting effects | Acute and Chronic Aquatic Toxicity (Category 1) | Avoid release to the environment. Collect spillage.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional, local, and national regulations for hazardous waste. The following steps provide a general framework for its proper disposal:
-
Segregation: Unused this compound, as well as any contaminated lab supplies (e.g., pipette tips, vials, gloves), should be segregated from general laboratory waste.
-
Containerization: Place the waste in a clearly labeled, sealed, and chemically compatible container. The label should prominently display "Hazardous Waste" and identify the contents, including the name "this compound" and any associated hazard symbols.
-
Waste Collection: Store the sealed container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
Institutional Disposal: Arrange for the collection of the hazardous waste by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor. Do not attempt to dispose of this compound down the drain or in regular trash.[1][2]
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the safe disposal of this compound.
Caption: this compound Disposal Workflow
Signaling Pathway Context: The Importance of Proper Handling
This compound is designed to inhibit the EGFR signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer. The potent biological activity of this compound underscores the importance of preventing unintended environmental release or personal exposure.
Caption: Simplified EGFR Signaling Pathway and Inhibition by this compound
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment, thereby fostering a culture of safety and responsibility in research.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Egfr-IN-30
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals handling Egfr-IN-30, a potent EGFR inhibitor. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive barrier between the researcher and the compound is mandatory. The following table outlines the required personal protective equipment.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes of solutions containing this compound. |
| Lab Coat | Disposable, fluid-resistant lab coat with tight cuffs | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Required when handling the powdered form of the compound to prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedures meticulously to minimize exposure risk during routine laboratory operations involving this compound.
Preparation and Weighing:
-
Designated Area: All handling of solid this compound must be conducted within a certified chemical fume hood or a powder containment hood.
-
Weighing: Use a dedicated, calibrated analytical balance inside the containment area.
-
Tooling: Employ disposable spatulas and weigh boats. If reusable tools are necessary, decontaminate them immediately after use with a suitable solvent (e.g., ethanol).
Solution Preparation:
-
Solvent Addition: Add solvent to the powdered this compound slowly and carefully to avoid aerosolization.
-
Vessel Sealing: Ensure the vessel is securely capped or sealed before vortexing or sonicating to dissolve the compound.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Experimental Use:
-
In Vitro Studies: When adding this compound solutions to cell cultures or biochemical assays, work within a biological safety cabinet (BSC) to maintain sterility and containment.
-
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Decontaminate the affected area thoroughly.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including empty vials, contaminated gloves, lab coats, and weighing materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container. Do not pour any solutions down the drain.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for the safe handling of this compound.
By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling the potent EGFR inhibitor, this compound, ensuring a safe and productive research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
